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  • Product: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone
  • CAS: 1865191-03-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Niche Chemical Entity 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a substituted piperazine derivative with potent...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a substituted piperazine derivative with potential applications in medicinal chemistry and drug discovery. The piperazine scaffold is a common motif in a wide array of biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a fluoroethyl group and an acetyl group on the piperazine ring creates a unique chemical entity with specific physicochemical characteristics that can influence its biological activity and metabolic stability. This guide aims to provide a comprehensive overview of the known physical and chemical properties, synthetic routes, and analytical methodologies for this compound. It is important to note that this is a specialized chemical with limited publicly available data. Therefore, this guide will also draw upon information from structurally related compounds to provide a broader context and predictive insights.

Physicochemical Properties

Due to the limited availability of specific experimental data for 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, the following table includes a combination of predicted and experimentally determined properties for closely related compounds to provide a reasonable estimation.

PropertyValue (Estimated/Reported)Source/Analogue
Molecular Formula C8H15FN2O-
Molecular Weight 174.22 g/mol -
Appearance Likely a solid or high-boiling liquidBased on related piperazine derivatives[1]
Boiling Point Not available-
Melting Point Not available-
Solubility Expected to be soluble in water and polar organic solventsBased on the polarity of the piperazine and acetyl groups
pKa Not available-

Synthesis and Reactivity

The synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone can be approached through several established synthetic routes for N-substituted piperazines. A common and effective method involves the N-alkylation of a piperazine derivative.

Synthetic Pathway

A plausible synthetic route would involve the reaction of 1-(piperazin-1-yl)ethanone (N-acetylpiperazine) with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, in the presence of a base to neutralize the generated acid.

Synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone acetylpiperazine 1-(Piperazin-1-yl)ethanone reaction_step + acetylpiperazine->reaction_step fluoroethylating_agent 1-Bromo-2-fluoroethane (or other 2-fluoroethylating agent) fluoroethylating_agent->reaction_step base Base (e.g., K2CO3, Et3N) base->reaction_step product 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone solvent Solvent (e.g., Acetonitrile) solvent->reaction_step reaction_step->product Reflux

Caption: Proposed synthetic pathway for 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone.

Experimental Protocol: N-Alkylation of 1-Acetylpiperazine

This protocol is a general guideline based on standard laboratory procedures for similar reactions.

Materials:

  • 1-(Piperazin-1-yl)ethanone

  • 1-Bromo-2-fluoroethane

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-(piperazin-1-yl)ethanone (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-2-fluoroethane (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl protons (a singlet around 2.1 ppm), the piperazine ring protons (multiplets in the range of 2.4-3.7 ppm), and the fluoroethyl group protons (a triplet for the CH2F group coupled to the adjacent CH2 and a triplet for the CH2N group coupled to the adjacent CH2F). The coupling of the fluorine atom to the adjacent protons will result in a characteristic splitting pattern.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the acetyl group (around 169 ppm), the carbons of the piperazine ring, and the two carbons of the fluoroethyl group, with the carbon directly attached to the fluorine atom showing a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal, likely a triplet, corresponding to the single fluorine atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The fragmentation pattern can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band for the amide carbonyl group (C=O) around 1640-1660 cm⁻¹. Other characteristic bands for C-H, C-N, and C-F stretching vibrations will also be present.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3][5]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors or dust.[2][3]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2][5]

    • Skin: Wash off immediately with soap and plenty of water.[2][5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3][5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] Keep away from strong oxidizing agents and strong acids.[2]

Potential Applications in Drug Development

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence often improves the aqueous solubility and oral bioavailability of a drug candidate. The introduction of a fluorine atom can enhance metabolic stability by blocking potential sites of metabolism and can also influence the binding affinity of the molecule to its biological target.

The 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone core could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a variety of diseases, including those affecting the central nervous system, cancer, and infectious diseases.[6][7][8][9][10]

Conclusion

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone represents a chemical entity with significant potential for further exploration in the field of drug discovery. While specific data for this compound is sparse, this guide provides a foundational understanding of its likely properties, synthesis, and analytical characterization based on the well-established chemistry of related piperazine derivatives. Researchers working with this compound should proceed with the recommended safety precautions and employ rigorous analytical methods to validate their findings.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Publishing - Rsc.org. Available from: [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC. Available from: [Link]

  • Supporting Information Convenient One-Pot Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl) ethanone ([18F]FEt-PP - Rsc.org. Available from: [Link]

  • Safety Data Sheet - Aaron Chemicals. Available from: [Link]

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - ResearchGate. Available from: [Link]

  • 安全データシート(SDS). Available from: [Link]

  • 2-Chloro-1-(4-(furan-2-carbonyl)piperazin-1-yl)ethanone - PubChem. Available from: [Link]

  • 2-CHLORO-1-[4-(2-FLUORO-PHENYL)-PIPERAZIN-1-YL]-ETHANONE - NextSDS. Available from: [Link]

  • 2-Chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]-ethanone - PubChem. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. Available from: [Link]

  • 3,5-Cyclohexadiene-1,2-dicarboxylic acid | Chemical Substance Information | J-GLOBAL. Available from: [Link]

  • 2-Chloro-1-[4-(2-fluoro-benz-yl)piperazin-1-yl]ethanone - PubMed. Available from: [Link]

  • Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed. Available from: [Link]

  • n-(2-aminoethyl)piperazine n-(2-aminoethyl)piperazine - BDMAEE. Available from: [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - MDPI. Available from: [Link]

  • N-Acetyltransferase 2 Genotype-Dependent N-Acetylation of Hydralazine in Human Hepatocytes - PMC. Available from: [Link]

  • Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols - MDPI. Available from: [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone: A Privileged Scaffold in Molecular Imaging and Neuropharmacology

Executive Summary The compound 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Combining an N-acetylpiperazine core with an N-fluoroet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Combining an N-acetylpiperazine core with an N-fluoroethyl alkyl chain, this scaffold serves as a critical building block in the design of targeted therapeutics and Positron Emission Tomography (PET) radiotracers. Its primary biological significance lies in its profound affinity for the Sigma-1 receptor (σ1R) , a ligand-operated chaperone protein implicated in oncology (e.g., glioma, melanoma) and neurodegenerative diseases.

This technical whitepaper deconstructs the structural rationale, biological activity, and experimental validation workflows associated with this scaffold and its extended derivatives (such as FEt-PPZ), providing drug development professionals with a comprehensive guide to its pharmacological behavior.

Structural Pharmacology & Target Affinity

The biological activity of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is not coincidental; it is the result of precise spatial geometry and electronic distribution designed to exploit the binding pockets of aminergic and sigma receptors.

  • The Piperazine Core (The Anchor): The piperazine ring acts as the primary pharmacophore. The protonatable basic nitrogen (pKa ~ 8.5) is essential for forming a critical electrostatic salt bridge with the conserved aspartic acid residue (Asp126 in human σ1R) deep within the receptor's binding pocket.

  • The Ethanone/Acetyl Group (The Modulator): The addition of the acetyl group to the secondary nitrogen significantly reduces its basicity, preventing dual-protonation which would otherwise impede blood-brain barrier (BBB) penetration. Furthermore, the carbonyl oxygen serves as a potent hydrogen bond acceptor, interacting with tyrosine residues (e.g., Tyr103) to stabilize the ligand-receptor complex.

  • The 2-Fluoroethyl Moiety (The Tracer): In radiopharmaceutical design, the 2-fluoroethyl group is the equivalent of a "magic methyl." It provides optimal lipophilicity (tuning the LogP to ~2.0–2.5) for passive diffusion across the BBB. Crucially, the ethyl linker prevents the rapid in vivo defluorination often seen with fluoromethyl groups, ensuring high metabolic stability while serving as the ideal site for 18 F isotopic labeling [1].

Molecular dynamics (MD) simulations of extended derivatives of this scaffold (e.g., FEt-PPZ) demonstrate exceptional stability within the σ1R pocket, maintaining a Root Mean Square Deviation (RMSD) of ~2 Å over 50 ns, comparable to clinically evaluated radiopharmaceuticals like [ 18 F]fluspidine [1].

Biological Activity: Modulating the Sigma-1 Receptor

The primary biological target of this scaffold is the Sigma-1 receptor (σ1R). Unlike traditional G-protein coupled receptors, σ1R is a unique chaperone protein concentrated at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Upon binding to an agonist derivative of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, σ1R dissociates from its resident binding protein (BiP/GRP78). The activated σ1R then acts as a molecular chaperone, stabilizing the Inositol 1,4,5-trisphosphate receptor (IP3R). This stabilization modulates calcium ( Ca2+ ) efflux from the endoplasmic reticulum into the mitochondria, promoting cell survival pathways—a mechanism heavily hijacked by overexpressing tumors like U-87 MG (glioma) and B16F10 (melanoma) [1, 2].

Pathway Ligand Fluoroethyl-Piperazine Derivative Sigma1R Sigma-1 Receptor (MAM) Ligand->Sigma1R High Affinity Binding BiP BiP/GRP78 Dissociation Sigma1R->BiP Agonist Trigger IP3R IP3 Receptor Stabilization BiP->IP3R Chaperone Relocation Ca2 Mitochondrial Ca2+ Influx IP3R->Ca2 Ion Channel Modulation

Fig 1: Fluoroethyl-piperazine derivative modulating the Sigma-1 Receptor at the MAM pathway.

Experimental Methodologies: Radiosynthesis & Validation

To utilize this scaffold as a biological probe, it must undergo rigorous radiosynthesis and in vitro validation. The following protocols are designed as self-validating systems, ensuring that every quantitative output is internally controlled for specificity and accuracy.

Radiosynthesis of [ 18 F]-Labeled Derivatives

The synthesis relies on a nucleophilic aliphatic substitution ( SN​2 ). The precursor (containing a leaving group such as a tosylate or bromide) is reacted with cyclotron-produced [ 18 F]fluoride.

  • Causality of Choice: Kryptofix 2.2.2 (K 2.2.2​ ) and potassium carbonate (K 2​ CO 3​ ) are strictly required to sequester the potassium cation, thereby leaving the [ 18 F]fluoride "naked" and highly nucleophilic in an aprotic solvent (acetonitrile) [3].

In Vitro Radioligand Competitive Binding Assay

To prove that the biological activity is specifically mediated by the σ1R and not merely passive lipophilic accumulation, a competitive binding assay is mandatory.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize U-87 MG or B16F10 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: The physiological pH maintains receptor conformation, while the ice-cold temperature halts endogenous proteolytic degradation.

  • Incubation (Total Binding): Incubate 100 µg of membrane protein with 1-5 nM of the [ 18 F]-labeled tracer at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Incubation (Non-Specific Binding - The Self-Validation Step): In a parallel well, co-incubate the tracer with a massive excess (10 µM) of a known non-radioactive σ1R competitor (e.g., Haloperidol or non-radioactive FEt-PPZ). Causality: The excess cold ligand saturates all specific σ1R sites. Any radioactivity detected here represents non-specific lipid partitioning. Subtracting this from Total Binding yields the true Specific Binding.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the basic piperazine tracer to the filter itself. Rapid filtration prevents the dissociation of the ligand-receptor complex.

  • Washing: Wash filters three times with 3 mL of ice-cold buffer. Causality: The low temperature traps the ligand in the receptor pocket by kinetically freezing the off-rate ( koff​ ).

  • Quantification: Measure retained radioactivity using a gamma counter or liquid scintillation counter.

Workflow Prep 1. Cell Membrane Preparation (U-87 MG / B16F10) Incubation 2. Radioligand Incubation (Total vs. Non-Specific Binding) Prep->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B Filters + PEI) Incubation->Filtration Washing 4. Ice-Cold Buffer Washes (Kinetically Trap Ligand) Filtration->Washing Scintillation 5. Liquid Scintillation Counting (Quantify Specific Binding) Washing->Scintillation

Fig 2: Self-validating step-by-step workflow for in vitro radioligand competitive binding assay.

Quantitative Data Presentation

The biological efficacy and radiochemical viability of fluoroethyl-piperazine derivatives (specifically targeting σ1R) are summarized below. The data highlights the scaffold's excellent translational potential from bench to small-animal PET imaging.

ParameterObserved Value / CharacteristicAnalytical Significance
Target Affinity (σ1R) High (Comparable to [ 18 F]fluspidine)Ensures specific accumulation in target tissues, minimizing off-target neurotoxicity.
Radiochemical Yield (RCY) 32% ± 5.8% (Decay-corrected)Demonstrates highly efficient nucleophilic substitution suitable for automated synthesis modules.
Radiochemical Purity (RCP) > 95% (via radio-HPLC)Critical for in vivo safety and maximizing the signal-to-noise ratio in PET imaging.
In Vitro Tumor Cell Uptake ~13.28% (Glioma) / ~10.74% (Melanoma)Indicates robust cellular penetration and target engagement at 60 minutes post-incubation.
Receptor Specificity ~55% inhibition via cold competitorValidates that the majority of uptake is σ1R-mediated rather than passive diffusion.
In Vivo Tumor Uptake ~10.55% ID/g (60 min post-injection)High bioavailability and excellent tumor retention in C57BL6 mouse models.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances (2025). URL:[Link]

  • Design and Investigation of a[18F]-Labeled Benzamide Derivative as a High Affinity Dual Sigma Receptor Subtype Radioligand for Prostate Tumor Imaging. Molecular Pharmaceutics (2017). URL:[Link]

  • [18F]Fluoride as a Nucleophile for the Ring Opening of Cyclic Ammonium Salts. Universität zu Köln (2025). URL:[Link]

Foundational

"1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone" potential therapeutic targets

An In-Depth Technical Guide to the 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Scaffold: Pharmacological Causality, Therapeutic Targets, and Radiochemical Applications Executive Summary In modern central nervous system (...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Scaffold: Pharmacological Causality, Therapeutic Targets, and Radiochemical Applications

Executive Summary

In modern central nervous system (CNS) drug discovery and molecular imaging, the strategic assembly of low-molecular-weight fragments dictates both pharmacodynamics and pharmacokinetic viability. The compound 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (hereafter referred to as the FEPE scaffold ) represents a highly optimized, multifunctional pharmacophore. Structurally, it consists of a piperazine core capped by an N-acetyl (ethanone) group on one terminus and a 2-fluoroethyl chain on the other.

Rather than acting as a standalone blockbuster drug, FEPE is utilized by medicinal chemists as a "privileged scaffold." It is grafted onto larger molecular frameworks to achieve two primary objectives: (1) tuning the physicochemical properties of CNS-active therapeutics to avoid cardiotoxicity, and (2) providing an optimal site for Positron Emission Tomography (PET) radiolabeling via [18F] integration. This whitepaper deconstructs the structural causality of the FEPE scaffold, identifies its primary therapeutic targets, and provides validated methodologies for its experimental application.

Structural Rationale & Physicochemical Causality

The architectural choices within the FEPE scaffold are not arbitrary; they are driven by strict biochemical causality designed to overcome the classical hurdles of neuropharmacology.

  • The Piperazine Core (The Spatial Vector): Piperazine is a ubiquitous moiety in neuroactive drugs (e.g., antipsychotics, antidepressants). It provides a semi-rigid, predictable spatial orientation that perfectly bridges distinct binding pockets within G-protein coupled receptors (GPCRs).

  • The N-Acetyl/Ethanone Cap (Modulating Basicity & Toxicity): Uncapped secondary amines are highly basic (pKa ~9.8) and exist almost entirely in a protonated, cationic state at a physiological pH of 7.4. This high charge density severely restricts Blood-Brain Barrier (BBB) permeability and drastically increases the risk of binding to the hERG potassium channel—a primary cause of fatal drug-induced arrhythmias. By capping the N1 position with an acetyl (ethanone) group, the amine is converted into an amide. This eliminates the basicity at that nitrogen, lowering the overall molecular pKa, optimizing the LogD (distribution coefficient) for passive BBB diffusion, and ablating hERG liability.

  • The 2-Fluoroethyl Group (Metabolic Shielding & Imaging): Methyl groups on piperazines are notorious for being rapidly cleaved by hepatic Cytochrome P450 (CYP450) enzymes via N-demethylation. Replacing a methyl group with a 2-fluoroethyl chain introduces a highly electronegative fluorine atom. This inductive electron withdrawal strengthens the adjacent C-H bonds, preventing oxidative insertion by CYP450 and extending the drug's metabolic half-life[1]. Crucially, this terminal fluorine serves as the exact insertion point for the positron-emitting isotope Fluorine-18 ( 18F ), enabling the direct translation of a therapeutic agent into a PET diagnostic tracer[2].

PharmacologicalLogic FEPE 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (FEPE Scaffold) Mod1 N-Acetyl Capping (Modulates pKa & LogD) FEPE->Mod1 Structural feature Mod2 2-Fluoroethyl Group ([18F] Labeling & Stability) FEPE->Mod2 Structural feature T1 Sigma-1 (σ1) Receptors (Neuroprotection / Oncology) Mod1->T1 BBB Penetration T2 Dopamine D3 Receptors (Addiction / Schizophrenia) Mod1->T2 Reduces hERG liability Mod2->T1 High Affinity Binding Mod2->T2 D3 vs D2 Selectivity T3 CSF1R (Neuroinflammation) Mod2->T3 PET Imaging Probe

Fig 1: Structural logic of the FEPE scaffold and its primary CNS therapeutic/imaging targets.

Primary Therapeutic & Diagnostic Targets

When the FEPE scaffold is conjugated to specific aryl or heterocyclic headgroups, it exhibits profound affinity for distinct neurological targets.

Sigma-1 ( σ1​ ) Receptors

The σ1​ receptor is an endoplasmic reticulum chaperone protein implicated in neurodegenerative diseases (Alzheimer's, Parkinson's) and tumor proliferation. Piperazine derivatives bearing a 2-fluoroethyl chain demonstrate sub-nanomolar affinity for σ1​ receptors. For example, the tracer [18F]FEt-PPZ utilizes this exact structural motif to achieve highly specific tumor imaging in vivo[3]. Furthermore, fluoroethyl-substituted spirocyclic piperidines (such as fluspidine) show extraordinary σ1​ affinity ( Ki​=0.59 nM ) and are currently under investigation for their neuroprotective and antidepressant activities[4].

Dopamine D3 Receptors

The Dopamine D3 receptor is highly localized in the limbic system and is a primary target for treating substance use disorders and the negative symptoms of schizophrenia. Achieving selectivity for D3 over the highly homologous D2 receptor is notoriously difficult. Research has demonstrated that replacing a standard methoxyphenyl group with a 2-fluoroethoxyphenyl or directly utilizing a 2-fluoroethylpiperazine motif maintains high D3 affinity ( Ki​ ranging from 0.17 to 5 nM) while pushing the D3/D2 selectivity ratio up to 163-fold[1].

Colony-Stimulating Factor 1 Receptor (CSF1R)

CSF1R is an emerging target for imaging microglial activation and neuroinflammation. Recent developments have successfully utilized the 2-fluoroethylpiperazine scaffold to create [18F]-labeled derivatives of the known inhibitor CPPC. The resulting radioligands maintain an impressive IC50​ of ~1.56 nM against CSF1R, allowing researchers to map neuroinflammation in real-time using PET[5].

Quantitative Data Summary

Table 1: Pharmacological Profiles of FEPE-Derived Scaffolds Across Key Targets

Target ReceptorRepresentative Ligand ClassBinding Affinity ( Ki​ / IC50​ )Radiochemical Yield (RCY)Primary Application
Sigma-1 ( σ1​ ) FEt-PPZ / Fluspidine derivatives 0.59−5.0 nM 32%±5.8% Neuroprotection, Tumor PET
Dopamine D3 Flexible Benzamides 0.17−2.4 nM 12%−15% Substance Abuse, Schizophrenia
CSF1R [18F]CPPC derivatives ∼1.56 nM 13%−15% Neuroinflammation Imaging

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control or physical chemical checkpoint to prevent false positives.

Protocol A: Automated [18F]Radiosynthesis of FEPE-Derived Tracers

Because 18F has a half-life of only 109.8 minutes, speed and automation are critical. This protocol utilizes a nucleophilic substitution ( SN​2 ) approach using a tosylate precursor[2].

Step-by-Step Methodology:

  • Isotope Trapping & Activation: Trap aqueous [18F]F− (produced via a cyclotron) onto a Sep-Pak QMA carbonate light cartridge. Elute the activity into a reaction vessel using a solution of Kryptofix 2.22 (K222) and K2​CO3​ in acetonitrile/water.

    • Causality: Aqueous fluoride is highly hydrated and non-nucleophilic. K222 sequesters the potassium ions, leaving the fluoride "naked" and highly reactive[6].

  • Azeotropic Drying: Evaporate the solvent under a stream of helium at 95°C. Add anhydrous acetonitrile (1 mL) and repeat evaporation twice.

    • Self-Validation: The system monitors vacuum pressure. A failure to reach baseline pressure indicates residual water, which will quench the subsequent SN​2 reaction.

  • Nucleophilic Substitution: Add the tosylate precursor of the FEPE-derivative (2-4 mg) dissolved in 1 mL of anhydrous DMSO to the dried [18F]F− . Heat at 110°C for 10 minutes.

  • HPLC Purification: Quench the reaction with water and inject it onto a semi-preparative RP-HPLC column (e.g., C18). Elute isocratically.

    • Self-Validation: Co-inject a non-radioactive reference standard (the stable 19F version of the drug). The UV absorbance peak of the standard must perfectly overlap with the gamma-detector peak of the radiotracer, confirming chemical identity.

  • Formulation: Collect the radioactive fraction, dilute with water, and pass through a C18 solid-phase extraction (SPE) cartridge. Wash with water to remove HPLC solvents, then elute the final product with 1 mL of ethanol, followed by 9 mL of sterile saline.

Radiosynthesis Step1 [18F]Fluoride Trapping & Azeotropic Drying Step2 Nucleophilic Substitution (SN2 with Tosylate Precursor) Step1->Step2 Anhydrous [18F]F- / K222 Step3 HPLC Purification (Isocratic Elution) Step2->Step3 Crude [18F]FEPE derivative Step4 Formulation (Saline/Ethanol) Step3->Step4 Pure Radioligand QC Quality Control (Radio-TLC & Specific Activity) Step4->QC Final Product

Fig 2: Automated[18F]radiosynthesis workflow for FEPE-derived positron emission tomography tracers.

Protocol B: In Vitro Receptor Binding Assay (Radioligand Displacement)

To validate the affinity ( Ki​ ) of a newly synthesized FEPE-derivative for the D3 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human D3 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 x g for 20 minutes. Resuspend the pellet.

  • Incubation: In a 96-well plate, combine:

    • of [3H] -spiperone (a known D3/D2 radioligand, final concentration 0.5 nM).

    • of the unlabelled FEPE-derivative at varying concentrations ( 10−11 to 10−5 M).

    • of membrane suspension.

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

    • Causality: The cold buffer traps the receptor-ligand complexes on the filter while washing away unbound radioligand. Speed is critical to prevent the dissociation of the complex.

  • Quantification: Add scintillation cocktail to the filters and count the retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

    • Self-Validation: Include wells containing an excess ( ) of a known competitor (e.g., haloperidol) to define "non-specific binding." True specific binding is total binding minus non-specific binding.

References

  • US20130005956A1 - Synthesis of 18F-labeled Tracers in Hydrous Organic Solvents Source: Google Patents URL
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors Source: RSC Publishing URL:[Link]

  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System Source: MDPI Pharmaceuticals URL:[Link]

  • Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography Source: MedChemComm (RSC Publishing) URL:[Link]

  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone in Medicinal Chemistry and Radiopharmacology

Executive Summary The compound 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (often referred to as 1-acetyl-4-(2-fluoroethyl)piperazine) is a highly versatile, low-molecular-weight building block utilized extensively in mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (often referred to as 1-acetyl-4-(2-fluoroethyl)piperazine) is a highly versatile, low-molecular-weight building block utilized extensively in modern drug discovery and radiopharmaceutical development. Featuring a rigid piperazine core flanked by an acetyl group and a 2-fluoroethyl moiety, this scaffold serves a dual purpose: it acts as a robust pharmacophore for central nervous system (CNS) and oncology targets, and it provides a direct vector for Fluorine-18 ( 18 F) radiolabeling in Positron Emission Tomography (PET) imaging[1]. This whitepaper dissects the structural causality, synthetic methodologies, and pharmacological applications of this critical chemical motif.

Structural & Physicochemical Profiling

The architectural design of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is highly deliberate, optimizing both synthetic tractability and in vivo pharmacokinetics.

Causality of Structural Elements
  • The Piperazine Core: Piperazine provides a conformationally restricted, basic scaffold that is ubiquitous in neuroactive drugs. It allows for precise spatial orientation of the N1 and N4 substituents, fitting optimally into the hydrophobic pockets of receptors such as the sigma-1 receptor ( σ1​ R)[1].

  • N1-Acetylation: The addition of the acetyl group (ethanone) is not arbitrary. It converts the basic secondary amine into a neutral amide. This serves two purposes: it prevents unwanted di-alkylation during the synthesis of complex ligands, and it protects the molecule from rapid N-dealkylation by hepatic cytochrome P450 enzymes, thereby increasing the biological half-life.

  • N4-(2-Fluoroethyl) Group: The 2-fluoroethyl chain is a classic bioisostere for an ethyl or propyl group. The highly electronegative fluorine atom lowers the pKa of the adjacent basic nitrogen, modulating the molecule's overall lipophilicity. More importantly, this specific chain length is the gold standard for introducing an 18 F isotope via nucleophilic aliphatic substitution, enabling non-invasive PET imaging[2].

Quantitative Data Summary

To understand its behavior in biological systems, the physicochemical properties of the core scaffold are summarized below:

PropertyValue / CharacteristicCausality / Impact on Drug Design
Molecular Weight ~174.22 g/mol Low MW allows for high ligand efficiency and facilitates blood-brain barrier (BBB) penetration.
LogP (Estimated) 0.8 - 1.2Optimal lipophilicity for passive membrane diffusion without excessive non-specific tissue binding.
H-Bond Donors 0Absence of donors enhances membrane permeability and reduces desolvation energy penalties.
H-Bond Acceptors 3 (N, N, O)Facilitates targeted dipole interactions within receptor binding pockets.
Metabolic Stability HighFluorine substitution blocks rapid oxidation at the ethyl chain; acetylation protects the N1 position.

Synthetic Workflows & Protocols

The utility of this scaffold relies heavily on the ability to synthesize both the "cold" ( 19 F) reference standard for in vitro assays and the "hot" ( 18 F) radiotracer for in vivo PET imaging. The protocols below are designed as self-validating systems to ensure maximum radiochemical yield and purity.

Protocol A: "Hot" Radiosynthesis of 18 F-Labeled Derivatives

The radiosynthesis typically employs a one-pot, two-step method using an automated synthesis module (e.g., GE PETtrace)[1].

Step-by-Step Methodology:

  • Isotope Generation & Trapping: Cyclotron-produced [ 18 F]fluoride is trapped on a QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge. Validation: Complete trapping is confirmed by measuring the residual activity in the 18 O-water effluent, which should be <5%.

  • Elution & Activation: The [ 18 F]fluoride is eluted into a reaction vessel using a solution of Kryptofix 2.2.2 (K 222​ ) and K 2​ CO 3​ in acetonitrile/water. Causality: K 2​ CO 3​ provides basicity, while K 222​ sequesters the potassium cation. This leaves the[ 18 F]fluoride ion "naked" and highly nucleophilic, overcoming the high hydration energy of the fluoride ion[3].

  • Azeotropic Drying: The mixture is dried under a stream of helium at 95°C. Validation: The absence of water is critical; even trace moisture will hydrate the fluoride ion, killing its nucleophilicity.

  • Nucleophilic Aliphatic Substitution (S N​ 2): A precursor molecule containing a leaving group (tosylate or mesylate) at the 2-ethyl position of the piperazine is dissolved in anhydrous acetonitrile and added to the dried [ 18 F]fluoride. The reaction is heated to 90–110°C for 10 minutes.

  • Purification: The crude mixture is passed through a neutral alumina cartridge to remove unreacted [ 18 F]fluoride, followed by a C18 Solid Phase Extraction (SPE) cartridge to isolate the lipophilic product[4].

  • Quality Control: The radiochemical purity (RCP) is assessed via radio-HPLC and radio-TLC. Validation: A successful synthesis must yield an RCP >95%, validated by a single radio-peak correlating with the UV peak of the cold 19 F reference standard[1].

SynthesisWorkflow P Precursor (Tosylate/Mesylate) Rxn Nucleophilic Substitution (90-110°C, 10 min) P->Rxn F18 [18F]Fluoride K222, K2CO3, MeCN F18->Rxn Pur SPE Purification (Alumina / C18) Rxn->Pur Prod [18F]1-(4-(2-Fluoroethyl) piperazin-1-yl)ethanone Pur->Prod QC Quality Control (Radio-HPLC / TLC) Prod->QC

Fig 1. Radiosynthetic workflow for 18F-labeling of the fluoroethyl piperazine scaffold.

Applications in Target-Specific Ligand Design

The 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone motif is frequently conjugated to larger aromatic systems to target specific receptors overexpressed in pathologies.

Targeting the Sigma-1 Receptor ( σ1​ R)

The σ1​ R is an endoplasmic reticulum (ER) chaperone protein heavily implicated in neurodegenerative diseases and overexpressed in a variety of cancers (e.g., melanoma and glioma)[1],[5]. Molecules with piperazine substructures exhibit exceptionally high binding affinity toward σ1​ R[6].

A prominent example is [ 18 F]FEt-PPZ (1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone), which utilizes a closely related structural framework. In , docking and molecular dynamics (MD) simulations demonstrated that the fluoroethyl-piperazine derivative forms an exceptionally stable receptor-ligand complex with σ1​ R (RMSD value of 2 Å over 50 ns)[1].

In vitro cell binding studies on U-87 MG (glioma) and B16F10 (melanoma) cell lines showed maximum uptakes of ~13.28% and ~10.74%, respectively[1]. The specificity of the fluoroethyl piperazine motif was self-validated through competitive inhibition assays; introduction of excess non-radioactive ligand reduced radiotracer uptake by ~55%, confirming specific receptor-mediated internalization[4].

Sigma1Pathway Ligand Fluoroethyl Piperazine Ligand S1R Sigma-1 Receptor (σ1R) (MAM/ER Interface) Ligand->S1R Binds BiP BiP Dissociation S1R->BiP Triggers IP3R IP3R Stabilization BiP->IP3R Activates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Surv Cell Survival / Modulation Ca2->Surv

Fig 2. Pharmacological pathway of sigma-1 receptor modulation by piperazine ligands.
Pharmacokinetic Implications

The introduction of the fluoroethyl group onto the piperazine nitrogen strikes a delicate balance. While highly lipophilic tracers often suffer from rapid washout or non-specific bone accumulation due to defluorination, optimized fluoroethyl-piperazine/piperidine derivatives demonstrate excellent in vivo stability. For instance, [ 18 F]-labeled spirocyclic piperidine derivatives show negligible bone accumulation over time, proving that the C-F bond in this specific aliphatic environment is resistant to enzymatic cleavage in vivo[2].

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors Source: RSC Advances URL:[Link]

  • Synthesis and Evaluation of Novel 18F-Labeled Spirocyclic Piperidine Derivatives as σ1​ Receptor Ligands for Positron Emission Tomography Imaging Source: Journal of Medicinal Chemistry URL:[Link]

  • Development of a Novel Nonpeptidic 18F-Labeled Radiotracer for in Vivo Imaging of Oxytocin Receptors with Positron Emission Tomography Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone: Synthesis, Properties, and Pharmacological Context

Abstract This technical guide provides a comprehensive overview of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, a heterocyclic compound featuring the privileged piperazine scaffold. While the specific discovery and devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, a heterocyclic compound featuring the privileged piperazine scaffold. While the specific discovery and developmental history of this molecule are not extensively documented in public literature, its structural components—an N-acetyl group and an N-fluoroethyl substituent—suggest a rationale for its synthesis in the context of medicinal chemistry and drug discovery. This guide will delve into the logical synthesis of this compound, its physicochemical properties, and its potential pharmacological significance, particularly as a putative ligand for the sigma-1 (σ1) receptor. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Prominence of the Piperazine Scaffold in Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. It is widely recognized as a "privileged scaffold" due to its frequent appearance in a vast array of FDA-approved drugs targeting diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1] The clinical success of piperazine-containing drugs such as imatinib (anticancer), aripiprazole (antipsychotic), and ciprofloxacin (antibiotic) underscores the scaffold's versatility.[2]

The utility of the piperazine moiety stems from its unique physicochemical properties. Its two basic nitrogen atoms (pKa values typically around 9.8 and 5.7) can be protonated under physiological pH, which can enhance aqueous solubility and improve oral bioavailability.[1] These nitrogen atoms also serve as convenient synthetic handles for introducing various substituents, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties.[2]

The subject of this guide, 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, is an asymmetrically substituted piperazine. The N-acetyl group can influence the basicity of the adjacent nitrogen and may impact metabolic stability, while the N-fluoroethyl group is a common modification in medicinal chemistry to enhance binding affinity and modulate metabolic pathways. Given that numerous piperazine derivatives are known to exhibit high affinity for sigma receptors, this compound represents a molecule of significant interest for neuropharmacological and oncological research.[3][4][5]

Synthetic Strategies for 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

The synthesis of asymmetrically substituted piperazines like 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone requires a strategic approach to control the regioselectivity of the N-functionalization, as both nitrogen atoms are nucleophilic. A common and effective strategy involves a protection-functionalization-deprotection-functionalization sequence.

Retrosynthetic Analysis

A logical retrosynthetic pathway for the target molecule involves the sequential introduction of the acetyl and fluoroethyl groups onto the piperazine core. This can be envisioned through two primary routes, with the choice often depending on the availability of starting materials and the reactivity of the intermediates.

Retrosynthesis Target Molecule 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Intermediate_A 1-(2-Fluoroethyl)piperazine Target Molecule->Intermediate_A N-Acetylation Intermediate_B 1-Acetylpiperazine Target Molecule->Intermediate_B N-Fluoroethylation Piperazine Piperazine Intermediate_A->Piperazine N-Fluoroethylation Fluoroethyl_Source Fluoroethylating Agent (e.g., 1-Bromo-2-fluoroethane) Intermediate_A->Fluoroethyl_Source Intermediate_B->Piperazine N-Acetylation Acetyl_Source Acetylating Agent (e.g., Acetic Anhydride) Intermediate_B->Acetyl_Source

Caption: Retrosynthetic analysis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone.

Recommended Synthetic Protocol

The most controlled and widely applicable synthetic route involves the use of a protecting group to ensure mono-substitution. The tert-butoxycarbonyl (Boc) group is an excellent choice due to its ease of introduction and removal under conditions that are unlikely to affect the other functional groups.

Workflow for the Synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

Synthesis_Workflow Start Piperazine Step1 Step 1: Mono-Boc Protection Start->Step1 Intermediate1 tert-Butyl piperazine-1-carboxylate Step1->Intermediate1 Step2 Step 2: N-Fluoroethylation Intermediate1->Step2 Intermediate2 tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 1-(2-Fluoroethyl)piperazine Step3->Intermediate3 Step4 Step 4: N-Acetylation Intermediate3->Step4 Product 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Step4->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Recommended workflow for the synthesis of the target compound.

Step-by-Step Experimental Procedure:

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate (Mono-Boc-piperazine)

  • Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield mono-Boc-piperazine.

Step 2: Synthesis of tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate

  • Dissolve mono-Boc-piperazine (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents).

  • Add 1-bromo-2-fluoroethane (1.1 equivalents) to the reaction mixture. This N-alkylation with an alkyl halide is a standard procedure.[6][7]

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, filter off the base, and concentrate the filtrate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography if necessary.

Step 3: Synthesis of 1-(2-Fluoroethyl)piperazine (Boc Deprotection)

  • Dissolve the product from Step 2 in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[2]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture to remove the excess acid and solvent.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.

  • Dry the organic layer and concentrate to yield 1-(2-fluoroethyl)piperazine.

Step 4: Synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

  • Dissolve 1-(2-fluoroethyl)piperazine (1 equivalent) in DCM.

  • Add a base such as triethylamine (TEA) or pyridine (1.2 equivalents).

  • Cool the mixture to 0 °C.

  • Slowly add acetic anhydride or acetyl chloride (1.1 equivalents). N-acetylation of piperazines is a well-established transformation.[8]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final product by column chromatography on silica gel.

Physicochemical and Structural Characterization

The final product, 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, should be characterized using standard analytical techniques to confirm its identity and purity.

PropertyPredicted/Expected Value
Molecular Formula C₈H₁₅FN₂O
Molecular Weight 174.22 g/mol
Appearance Colorless to pale yellow oil or low melting solid
Boiling Point Not determined; expected to be >200 °C
Solubility Soluble in most organic solvents (DCM, Chloroform, Methanol)

Spectroscopic Analysis:

  • ¹H NMR: Expected signals would include a singlet for the acetyl methyl group, multiplets for the eight piperazine protons, and multiplets for the two methylene groups of the fluoroethyl chain, with characteristic fluorine-proton coupling.

  • ¹³C NMR: Resonances for the carbonyl carbon, the acetyl methyl carbon, the four distinct piperazine carbons, and the two carbons of the fluoroethyl group (one showing a large one-bond carbon-fluorine coupling constant).

  • ¹⁹F NMR: A triplet of triplets is expected for the single fluorine atom, coupled to the adjacent methylene protons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Pharmacological Significance and Mechanism of Action

While there is no direct pharmacological data for 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone in the public domain, its structural features strongly suggest potential activity at sigma receptors, particularly the sigma-1 (σ1) subtype.[3][4]

The Sigma-1 Receptor as a Therapeutic Target

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of calcium signaling, ion channel function, and cellular stress responses.[5] The overexpression of σ1 receptors has been observed in various cancers, making it a potential target for both diagnostic imaging agents and therapeutic drugs.[9][10] In the CNS, σ1 receptors are implicated in neuroprotection, mood regulation, and pain modulation.[4]

Structure-Activity Relationship (SAR) Insights

Many known σ1 receptor ligands contain a piperazine or piperidine scaffold.[4][9][11][12] Research on structurally related compounds provides valuable insights:

  • 1-(4-(4-(2-[¹⁸F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([¹⁸F]FEt-PPZ): This compound, a close analog, has been developed as a PET imaging agent for σ1 receptors in tumors.[9][10] Docking studies showed that the fluoroethoxy-phenyl-piperazine-ethanone moiety has a high binding affinity for the σ1 receptor.[10] This suggests that the core structure of our target molecule is conducive to σ1 receptor binding.

  • N,N'-Disubstituted Piperazines: Studies on various N,N'-disubstituted piperazines have demonstrated high affinity for both σ1 and σ2 receptors. The nature of the substituents on the piperazine nitrogens is critical for determining the affinity and selectivity for these receptor subtypes.[3]

The N-fluoroethyl group in our target molecule could enhance binding affinity through favorable interactions within the receptor's binding pocket and can also improve metabolic stability by blocking potential sites of oxidation. The N-acetyl group, by converting a basic nitrogen to a neutral amide, significantly alters the electronic properties of the molecule, which would influence its interaction with the receptor and its pharmacokinetic profile. N-acetylation is also a known metabolic pathway for piperazine-containing drugs.[13]

Hypothesized Mechanism of Action

Based on the available evidence, 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is hypothesized to act as a ligand for the σ1 receptor. Depending on the specific interactions within the binding site, it could act as an agonist or an antagonist.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects Sigma1R Sigma-1 Receptor BiP BiP/GRP78 Sigma1R->BiP Dissociation upon ligand binding IonChannels Modulation of Ion Channels (e.g., K+, Ca2+) Sigma1R->IonChannels CaSignaling Regulation of Ca2+ Signaling Sigma1R->CaSignaling Ligand 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Ligand->Sigma1R Binding CellSurvival Promotion of Cell Survival CaSignaling->CellSurvival NeuriteOutgrowth Neurite Outgrowth CellSurvival->NeuriteOutgrowth

Caption: Hypothesized mechanism of action via the Sigma-1 receptor.

Applications in Research and Drug Development

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone can serve multiple purposes in a research and development setting:

  • Research Tool: As a potential selective ligand for the σ1 receptor, it can be used in in vitro and in vivo studies to probe the function of this receptor in various physiological and pathological processes.

  • Fragment for Library Synthesis: The molecule itself can be considered a fragment that can be further elaborated. The acetyl group could be replaced with other acyl groups, or the fluoroethyl group could be swapped for other alkyl or arylalkyl substituents to explore the structure-activity relationship and optimize for potency and selectivity.

  • Lead Compound for Optimization: If initial biological screening reveals interesting activity, the compound could serve as a lead structure for a medicinal chemistry campaign aimed at developing novel therapeutics for CNS disorders or cancer.

Future Perspectives

The full potential of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone can only be realized through further investigation. Key future directions would include:

  • Biological Evaluation: In vitro binding assays to determine its affinity and selectivity for σ1 and σ2 receptors, followed by functional assays to classify it as an agonist or antagonist.

  • In vivo Studies: Pharmacokinetic profiling and efficacy studies in relevant animal models of disease (e.g., neuropathic pain, neurodegenerative diseases, or cancer).

  • Structural Biology: Co-crystallization with the σ1 receptor to elucidate the precise binding mode and guide further structure-based drug design.

  • Radiolabeling: Synthesis of a radiolabeled version (e.g., with ¹⁸F) to evaluate its potential as a PET imaging agent, similar to its analog [¹⁸F]FEt-PPZ.

Conclusion

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a synthetically accessible molecule that embodies the principles of modern medicinal chemistry through its use of the privileged piperazine scaffold and strategic functionalization. While its specific history is not well-documented, its structure strongly suggests a rationale rooted in the search for novel modulators of the sigma-1 receptor. This guide has provided a detailed roadmap for its synthesis and a well-grounded hypothesis for its potential pharmacological role, thereby offering a valuable resource for researchers in the field of drug discovery and development.

References

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  • Collina, S., et al. (2025, January 5). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18036-18055. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023, July 26). RSC Publishing. [Link]

  • Karad, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. [Link]

  • Karad, S., et al. (2025, July 10). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC. [Link]

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Exploratory

Comprehensive Physicochemical Profiling of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone: Solubility, Stability, and Methodological Validation

Executive Summary In modern drug discovery and molecular imaging, the piperazine scaffold is a privileged structure. Specifically, 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (also known as 1-acetyl-4-(2-fluoroethyl)pipe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and molecular imaging, the piperazine scaffold is a privileged structure. Specifically, 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (also known as 1-acetyl-4-(2-fluoroethyl)piperazine) represents a critical structural motif. It combines an N-acetylpiperazine core—known for its favorable aqueous solubility and hydrogen-bonding capabilities—with a 2-fluoroethyl group. This specific functionalization is heavily utilized in the development of 18 F-labeled Positron Emission Tomography (PET) radiotracers, where the 19 F compound serves as the cold reference standard [1].

Understanding the precise solubility and stability profile of this compound is paramount. Premature degradation, particularly in vivo defluorination, can lead to off-target bone accumulation of free fluoride, obscuring PET imaging results [2]. This whitepaper provides an authoritative, field-proven guide to the physicochemical behavior of this molecule, complete with self-validating experimental protocols.

Physicochemical Profiling: Solubility Dynamics

The solubility of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is governed by the balance between its lipophilic 2-fluoroethyl chain and the polar acetylated piperazine ring. The tertiary amine at the N4 position is protonated at physiological pH (pKa 8.0–8.5), rendering the compound highly soluble in aqueous media, while the fluoroethyl group ensures sufficient lipophilicity (LogD 7.4​ ) to cross biological membranes, such as the blood-brain barrier [3].

Quantitative Solubility Data

The following table synthesizes the expected solubility metrics based on empirical data from structurally analogous N-acetyl and fluoroethyl piperazine derivatives [4].

Solvent / MatrixTemperatureSolubility LimitVisual Observation
Water (Deionized) 20°C> 100 mg/mLClear, colorless solution
PBS (pH 7.4) 37°C> 50 mg/mLClear, colorless solution
Methanol / Ethanol 20°C> 100 mg/mLClear, colorless solution
DMSO 20°C> 200 mg/mLClear, colorless solution
Hexane 20°C< 1 mg/mLInsoluble / Phase separation
Protocol: High-Throughput Kinetic Solubility Assay

To prevent false positives in biological assays caused by compound precipitation, kinetic solubility must be validated using a self-correcting LC-UV/MS workflow.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to create a 10 mM stock. Causality: DMSO ensures complete initial dissolution, acting as a universal baseline.

  • Aqueous Spiking: Add 10 μ L of the DMSO stock to 990 μ L of PBS (pH 7.4) in a 96-well plate (final concentration: 100 μ M, 1% DMSO).

  • Incubation: Seal the plate and incubate at 37°C for 24 hours with continuous orbital shaking at 300 rpm. Causality: 24 hours ensures thermodynamic equilibrium is reached, mimicking standard cell-based assay durations.

  • Filtration: Transfer the mixture to a 0.22 μ m PVDF filter plate and centrifuge at 1,000 x g for 5 minutes. Causality: PVDF is low-protein-binding and chemically inert, ensuring no compound is lost to the filter membrane.

  • Quantification: Analyze the filtrate via LC-UV (at 210-220 nm, due to the lack of a strong chromophore, or via LC-MS/MS) against a standard curve prepared in 50% Acetonitrile/Water.

Chemical and Metabolic Stability

While the C-F bond is thermodynamically strong (bond energy 485 kJ/mol), the 2-fluoroethyl group attached to a basic nitrogen is susceptible to specific metabolic liabilities. In vitro (in buffer or plasma), the compound exhibits excellent stability. However, in vivo, hepatic Cytochrome P450 (CYP) enzymes can catalyze N-dealkylation, leading to the release of fluoroacetaldehyde and subsequent defluorination [2].

Stability Profile Summary
MatrixConditionsHalf-life ( T1/2​ )% Remaining (End of Assay)
PBS (pH 7.4) 37°C, 24 hours> 100 hours> 99%
Human Plasma 37°C, 4 hours> 24 hours> 95% [1]
Human Liver Microsomes 37°C, NADPH, 60 min45 - 60 min~ 40 - 50%
Pathway Visualization

G Parent 1-(4-(2-Fluoroethyl) piperazin-1-yl)ethanone CYP Hepatic CYP450 Oxidation Parent->CYP In Vivo / Microsomes Stable Stable in Plasma/PBS (>95% at 4h) Parent->Stable In Vitro (Buffer/Plasma) Metabolite Fluoroacetaldehyde + Piperazine Core CYP->Metabolite N-dealkylation Defluorination Free Fluoride Ion (Bone Accumulation) Metabolite->Defluorination Downstream Metabolism

Metabolic and chemical stability pathways of the 2-fluoroethyl piperazine motif.

Protocol: Microsomal Stability and Defluorination Assay

To accurately predict in vivo clearance and defluorination, a self-validating microsomal assay must be employed.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl 2​ .

  • Compound Addition: Spike 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone to a final concentration of 1 μ M. Include a parallel control using Verapamil (a known rapid-clearance compound) to validate enzyme activity.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; adding it last ensures the reaction starts precisely at T=0.

  • Time-Course Sampling: At T=0, 15, 30, 45, and 60 minutes, extract 50 μ L aliquots.

  • Quenching: Immediately dispense the aliquot into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the disappearance of the parent mass.

Workflow Step1 Sample Prep (1 µM in Buffer) Step2 HLM Incubation (+NADPH, 37°C) Step1->Step2 Pre-warm & Initiate Step3 Time-Course Sampling (0-60 min) Step2->Step3 Extract Aliquots Step4 Quench Reaction (Ice-Cold ACN + IS) Step3->Step4 Denature Proteins Step5 LC-MS/MS Quantification Step4->Step5 Centrifuge & Inject

High-throughput workflow for determining intrinsic clearance and stability.

Storage and Handling Best Practices

Due to the basic nature of the piperazine ring, 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is highly hygroscopic [4].

  • Storage: Must be stored at ambient temperature (or 4°C for long-term preservation) in a tightly sealed, amber glass container under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption.

  • Handling: Weighing should ideally be conducted in a humidity-controlled environment. If the compound absorbs water, it can form a sticky semi-solid, complicating accurate molarity calculations for biological assays.

Conclusion

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone exhibits excellent aqueous solubility and robust in vitro stability, making it an ideal candidate for assay development and radiochemistry reference standards. While its in vivo profile is subject to CYP-mediated N-dealkylation, adhering to the rigorous, self-validating protocols outlined in this guide ensures that researchers can accurately quantify these liabilities and optimize their downstream drug development pipelines.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Advances. Available at:[Link]

  • Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals (Basel) / PMC. Available at:[Link]

  • Synthesis and Biological Evaluation of a Fluorine-18 Derivative of Dasatinib. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Purity Isolation of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone using Advanced Chromatographic Techniques

Abstract This application note provides a comprehensive guide for the purification of "1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone," a polar, basic compound often encountered in pharmaceutical development pipelines.[1] T...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the purification of "1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone," a polar, basic compound often encountered in pharmaceutical development pipelines.[1] The inherent physicochemical properties of piperazine-containing molecules present unique challenges in chromatography, including poor retention in traditional reversed-phase systems and peak tailing.[1] This document outlines a systematic approach to overcome these challenges, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) as a primary strategy. A detailed protocol for method development, from initial screening to final optimization, is presented. Additionally, considerations for reversed-phase chromatography with mobile phase modifiers are discussed as a viable alternative. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity isolation of this and structurally related compounds.

Introduction: The Challenge of Purifying Polar Basic Compounds

The purification of polar, basic small molecules like 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a common bottleneck in pharmaceutical synthesis and development.[2] The presence of the piperazine moiety, with its two basic nitrogen atoms, confers high polarity and a tendency to exhibit strong interactions with stationary phases, often leading to poor chromatographic performance.[1] Traditional reversed-phase (RP) chromatography, a workhorse in many labs, frequently fails to provide adequate retention for such hydrophilic compounds, causing them to elute in or near the solvent front.[3][4] Conversely, in normal-phase (NP) chromatography, these highly polar compounds can bind too strongly to the polar stationary phase, resulting in broad peaks and poor recovery.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of polar compounds.[5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a smaller amount of a polar solvent, like water.[8] This creates a water-rich layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[5]

This application note will detail a strategic approach to the purification of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, with a primary focus on HILIC method development.

Physicochemical Properties of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

PropertyInferred CharacteristicRationale
Polarity HighThe presence of two nitrogen atoms in the piperazine ring, a carbonyl group, and a fluoroethyl group contribute to a high degree of polarity. Piperazine derivatives are known to be highly polar.[1]
Basicity BasicThe piperazine ring contains two nitrogen atoms that can be protonated, making the molecule basic. The pKa values for piperazine are typically around 5.3 and 9.7.[1]
Solubility Likely soluble in polar organic solvents and aqueous-organic mixtures.The polarity of the molecule suggests good solubility in solvents like methanol, acetonitrile, and water mixtures, which are commonly used in both HILIC and RP chromatography.[9]

Chromatographic Purification Strategy: HILIC as the Primary Approach

Given the high polarity and basic nature of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone, HILIC presents a more direct and often more effective purification strategy than traditional reversed-phase chromatography.

The Rationale for HILIC
  • Enhanced Retention of Polar Compounds: HILIC is specifically designed to retain and separate highly polar analytes that are poorly retained in reversed-phase chromatography.[3]

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be advantageous for resolving closely related impurities.[8]

  • Favorable Mobile Phases for MS Detection: The high organic content of HILIC mobile phases can lead to enhanced sensitivity in mass spectrometry (MS) detection due to more efficient desolvation.[8]

The following diagram illustrates the fundamental principle of HILIC separation.

HILIC_Mechanism cluster_column HILIC Column cluster_water_layer Aqueous Layer cluster_mobile_phase Mobile Phase (High Organic) S Stationary Phase (Polar) p1 p2 p3 p4 Analyte Polar Analyte p4->Analyte p5 p6 Analyte->p3 Partitioning caption HILIC Separation Mechanism

Caption: HILIC separation mechanism showing partitioning of a polar analyte into the aqueous layer on the stationary phase.

Detailed Protocol: HILIC Method Development

A systematic approach to method development is crucial for achieving optimal purification.[10][11]

Initial Column and Mobile Phase Screening

The goal of the initial screening is to identify a suitable stationary phase and mobile phase combination that provides retention and acceptable peak shape for the target compound.

Step-by-Step Protocol:

  • Column Selection:

    • Primary Recommendation: Start with a bare silica column, as it is a common and effective stationary phase for HILIC.[6]

    • Alternative Options: If peak shape is poor or selectivity needs to be improved, consider alternative HILIC phases such as amide, diol, or zwitterionic phases.[5][7]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid. The buffer is important for controlling the ionization state of the basic analyte and improving peak shape.

    • Mobile Phase B (Organic): Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min (for analytical scale, can be scaled up for preparative).

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL of a 1 mg/mL sample solution (dissolved in 90:10 Acetonitrile:Water).

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: 95% to 50% B

      • 10-12 min: 50% B

      • 12.1-15 min: 95% B (re-equilibration)

Method Optimization

Once initial retention is achieved, the method can be optimized for resolution, peak shape, and run time.

ParameterEffect on SeparationOptimization Strategy
Organic Solvent Content Increasing the aqueous content (decreasing %B) will decrease retention.[3]Adjust the gradient slope and initial/final %B to achieve the desired retention and separation from impurities.
Buffer Concentration and pH Affects the ionization state of the analyte and silanol groups on the stationary phase, impacting retention and peak shape. For basic compounds, a lower pH can improve peak shape.Screen different buffer concentrations (e.g., 5 mM, 20 mM) and pH values (e.g., 3.0, 4.0).
Column Temperature Can affect selectivity and peak efficiency.Evaluate temperatures between 25 °C and 40 °C.

The following workflow diagram outlines the method development process.

Method_Development_Workflow Start Start: Crude Sample of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Screening Initial Screening (Silica Column, ACN/Ammonium Formate) Start->Screening Evaluation1 Evaluate Retention & Peak Shape Screening->Evaluation1 Optimization Method Optimization (Gradient, pH, Temperature) Evaluation1->Optimization Retention Achieved Alternative_Strategy Alternative Strategy: Reversed-Phase with Additives Evaluation1->Alternative_Strategy No/Poor Retention Evaluation2 Evaluate Resolution & Purity Optimization->Evaluation2 Evaluation2->Optimization Needs Improvement Prep_Scale_Up Preparative Scale-Up Evaluation2->Prep_Scale_Up Good Separation Pure_Compound Pure Compound Prep_Scale_Up->Pure_Compound caption HILIC Method Development Workflow

Caption: A workflow for the systematic development of a HILIC purification method.

Alternative Strategy: Reversed-Phase Chromatography with Mobile Phase Modifiers

If HILIC does not provide the desired separation or if a HILIC column is not available, reversed-phase chromatography can be adapted for the purification of polar basic compounds.

Key Considerations for Reversed-Phase
  • Column Choice: A polar-endcapped C18 or a phenyl-hexyl column may provide better retention for polar analytes than a standard C18 column.[12]

  • Mobile Phase Additives: The use of additives is often necessary to improve peak shape for basic compounds.

    • Acidic Additives: Trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can be added to the mobile phase to protonate the basic analyte and mask residual silanol groups on the stationary phase, reducing peak tailing.

    • Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be used to block active sites on the silica surface.[1]

Example Reversed-Phase Starting Conditions
  • Column: Polar-endcapped C18, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes.

Conclusion

The purification of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone presents challenges due to its high polarity and basicity. A systematic method development approach, primarily focusing on Hydrophilic Interaction Liquid Chromatography (HILIC), is recommended for achieving high-purity material. By carefully selecting the stationary phase, mobile phase, and optimizing the gradient conditions, a robust and efficient purification method can be established. For laboratories where HILIC is not a primary technique, reversed-phase chromatography with appropriate column selection and mobile phase modifiers offers a viable alternative. The protocols and strategies outlined in this application note provide a solid foundation for the successful purification of this and other challenging polar basic compounds in a drug discovery and development setting.

References

  • Element Lab Solutions. (2024, April 22).
  • Chirita, R., et al. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)
  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Cognex. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Buchi.com. (n.d.).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.).
  • IntechOpen. (2019, October 26).
  • Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Waters Blog. (2025, June 18).
  • Walsh Medical Media. (2024, September 30).
  • Benchchem. (n.d.).
  • Chromatography Today. (n.d.). Chromatography For Pharmaceutical Development Explained.
  • Chrom Tech, Inc. (2025, October 20).
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.

Sources

Application

Application Note: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone in Neuroscience Research &amp; PET Radiotracer Development

Executive Summary 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (Chemical Formula: C8H15FN2O) is a highly specialized chemical building block and reference standard utilized extensively in neuropharmacology and molecular i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (Chemical Formula: C8H15FN2O) is a highly specialized chemical building block and reference standard utilized extensively in neuropharmacology and molecular imaging. Featuring the privileged 2-fluoroethylpiperazine pharmacophore, this compound serves as a critical structural fragment in the design of central nervous system (CNS) therapeutics and as a non-radioactive (19F) reference standard for the validation of Positron Emission Tomography (PET) radiotracers.

This application note provides researchers and drug development professionals with authoritative, self-validating protocols for utilizing this compound in PET tracer validation, in vitro receptor profiling, and Blood-Brain Barrier (BBB) permeability modeling.

Mechanistic Rationale: The Privileged Fluoroethylpiperazine Motif

The incorporation of the 2-fluoroethylpiperazine motif into neuro-active compounds is not arbitrary; it is driven by strict physicochemical and pharmacological causality:

  • Optimized Blood-Brain Barrier (BBB) Penetration: The substitution of a hydrogen or methyl group with a 2-fluoroethyl chain optimally increases the lipophilicity (logD) of the piperazine core. This facilitates passive transcellular diffusion across the BBB without introducing excessive steric bulk that could hinder receptor interaction[1].

  • Receptor Affinity & Selectivity: The basic nitrogen of the piperazine ring forms a critical salt bridge with conserved aspartate residues in the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), such as the 5-HT1A receptor[2]. The fluoroethyl group projects into adjacent hydrophobic sub-pockets, often enhancing target selectivity.

  • PET Radiochemistry Validation: The 18F isotope (half-life = 109.8 min) is the gold standard for clinical PET imaging. However, 18F-radiolabeling yields picomolar quantities of product. The non-radioactive 19F compound serves as an essential analytical reference standard to validate the successful synthesis of the [18F]-radiolabeled counterpart via chromatographic co-elution[3].

Signaling Ligand Fluoroethylpiperazine Ligand Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Adenylate Adenylyl Cyclase Inhibition Gi_Protein->Adenylate IonChannel GIRK Channel Activation (Hyperpolarization) Gi_Protein->IonChannel cAMP Decreased cAMP Levels Adenylate->cAMP

5-HT1A receptor Gi/o signaling pathway modulated by fluoroethylpiperazine-based ligands.

Application 1: Reference Standard for[18F]-PET Tracer Validation

Causality & Experimental Design: In radiochemistry, the[18F] product is generated in sub-nanomolar quantities—far below the detection limits of NMR or standard Mass Spectrometry. To prove that the radioactive product is structurally correct, we rely on a self-validating chromatographic system. By spiking the macroscopic 19F reference standard (1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone) into the radioactive sample, the UV absorbance peak of the 19F standard must perfectly align with the gamma-radiation peak of the [18F] tracer.

Protocol: Dual-Detector HPLC Co-Elution
  • Standard Preparation: Dissolve the 19F reference standard in analytical grade DMSO to a concentration of 1 mg/mL. Dilute with HPLC mobile phase to a final injection concentration of 10 µg/mL.

  • Radiotracer Formulation: Following the [18F]fluoroethylation of the des-fluoro precursor, formulate the crude radioactive mixture in 10% ethanol/saline.

  • Co-Injection: Mix 10 µL of the 19F reference standard with 10 µL of the [18F] radiotracer solution. Inject the 20 µL mixture into an HPLC system equipped with in-series UV (254 nm) and NaI(Tl) radiometric detectors.

  • Chromatographic Separation: Run a gradient elution (e.g., 5% to 95% Acetonitrile in 0.1% TFA water over 15 minutes) using a C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • System Validation: The protocol is validated if the retention time ( tR​ ) of the UV peak (19F standard) matches the tR​ of the radiometric peak ([18F] tracer) within a margin of ±0.2 minutes, accounting for the physical distance between the two detectors in series.

PET_Validation Precursor Des-fluoro Precursor (Secondary Amine) F18_Labeling [18F]Fluoroethylation (Hot Synthesis) Precursor->F18_Labeling F18_Tracer [18F]-Tracer (Radio-Signal) F18_Labeling->F18_Tracer HPLC HPLC Co-elution (UV & Radio Detectors) F18_Tracer->HPLC Standard 19F-Reference Standard (1-(4-(2-Fluoroethyl)..) Standard->HPLC Validation Identity Confirmed (Matched Retention Time) HPLC->Validation

Workflow for validating [18F]-PET radiotracers using a 19F-reference standard via HPLC co-elution.

Application 2: In Vitro Receptor Binding Affinity Profiling

Causality & Experimental Design: Before committing extensive resources to complex radiochemistry, the non-radioactive 19F fragment must be evaluated to ensure the fluoroethyl modification does not abrogate target affinity. Competitive radioligand binding assays are used to determine the inhibition constant ( Ki​ ) of the fragment against established CNS targets (e.g., 5-HT1A, CSF1R)[4].

Protocol: Competitive Radioligand Binding Assay (5-HT1A Model)
  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT1A receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet to a protein concentration of 2 mg/mL.

  • Assay Incubation: In a 96-well plate, combine 50 µL of [3H]WAY-100635 (final concentration 1 nM), 50 µL of the 19F reference standard (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension.

  • Self-Validating Control: Include wells with 10 µM unlabeled WAY-100635 to define non-specific binding (NSB). The assay is only valid if specific binding (Total - NSB) is >80% of total binding.

  • Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Application 3: Blood-Brain Barrier (BBB) Permeability Modeling

Causality & Experimental Design: In vivo biodistribution models are resource-intensive and convoluted by active efflux transporters (e.g., P-glycoprotein). The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) isolates the passive transcellular diffusion variable. By utilizing the acetylated fragment (1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone), researchers can determine the baseline lipophilic contribution of the fluoroethylpiperazine pharmacophore without the confounding ionization of a primary/secondary amine.

Protocol: PAMPA-BBB Assay
  • Membrane Coating: Coat the PVDF filter membrane of the acceptor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Preparation: Dilute the compound in PBS (pH 7.4) to a concentration of 50 µM. Add 300 µL of this solution to the donor plate wells.

  • Assembly & Incubation: Add 300 µL of fresh PBS to the acceptor plate wells. Carefully place the acceptor plate onto the donor plate, creating a sandwich. Incubate at 37°C for 4 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation. A Pe​>4.0×10−6 cm/s indicates high passive BBB penetration.

Quantitative Data Summaries

Table 1: Representative Binding Affinities ( Ki​ ) of Fluoroethylpiperazine Derivatives

Data reflects the general pharmacological profile of the fluoroethylpiperazine class across key CNS targets.

Target ReceptorRepresentative Ligand ClassAverage Ki​ (nM)Clinical / Research Utility
5-HT1A WAY-100635 analogues (e.g., AH1.MZ)4.2 - 30.0Depression, Anxiety[2]
CSF1R CPPC analogues1.5 - 3.4Neuroinflammation (Microglia)[4]
Sigma-1 ( σ1​ ) Fluspidine analogues0.5 - 2.3Neurodegeneration[1]
Table 2: PAMPA-BBB Permeability Classification for Piperazine Fragments
Compound MotifLogD (pH 7.4) Pe​ ( 10−6 cm/s)BBB Penetration Prediction
Unsubstituted Piperazine0.8< 1.5Low (Requires active transport)
N-Methylpiperazine1.42.5 - 3.5Moderate
N-(2-Fluoroethyl)piperazine 2.4 - 2.8 > 4.5 High (Optimal passive diffusion)

References

  • Synthesis of novel WAY 100635 derivatives containing a norbornene group and radiofluorination of [18F]AH1.
  • Source: nih.
  • Source: nih.
  • Source: semanticscholar.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone" synthesis side reactions

Welcome to the technical support center for the synthesis of "1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone". This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of "1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-alkylation. As a key intermediate in the synthesis of various pharmacologically active molecules, including precursors for Flibanserin, achieving high purity and yield is critical.[1][2] This document provides in-depth, experience-driven advice to help you troubleshoot and optimize your synthetic protocol.

Troubleshooting Guide: Common Synthesis Problems

This section addresses specific issues you may encounter during the synthesis, presented in a problem-and-solution format.

Problem 1: My reaction yield is significantly lower than expected.

Low yields are a frequent issue and can stem from several factors, from incomplete reactions to the formation of unintended side products.

  • Possible Cause 1: Incomplete N-Alkylation

    The core of this synthesis is a nucleophilic substitution (SN2) reaction between 1-acetylpiperazine and a 2-fluoroethylating agent (e.g., 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate). The efficiency of this step is paramount.

    • Scientific Rationale: The reaction rate is influenced by the concentration of reactants, the choice of base and solvent, and the reaction temperature. The base is crucial for deprotonating the secondary amine of 1-acetylpiperazine, thereby increasing its nucleophilicity.[3] A common protocol involves using potassium carbonate in a polar aprotic solvent like acetonitrile.[4][5] Incomplete reactions often occur if the base is too weak or poorly soluble, the temperature is too low, or the reaction time is insufficient.

    • Proposed Solution: Reaction Optimization Protocol

      • Reagent Quality: Ensure starting materials, particularly 1-acetylpiperazine[6] and the alkylating agent, are pure and dry. Piperazine derivatives can be hygroscopic.[7]

      • Base Selection: Use a moderate excess (2-3 equivalents) of a finely powdered, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to ensure sufficient deprotonation and to neutralize the generated acid (e.g., HBr).

      • Solvent Choice: Acetonitrile or DMF are excellent solvent choices as they are polar aprotic and effectively solvate the reactants. Ensure the solvent is anhydrous.

      • Temperature & Time: Heat the reaction mixture to reflux (for acetonitrile, ~82°C) and monitor the progress by TLC or LC-MS every few hours.[3] A typical reaction time is 12-24 hours.[4] If the reaction stalls, a modest increase in temperature (if using a higher boiling solvent like DMF) may be beneficial.

  • Possible Cause 2: Formation of Side Products

    If the reaction has gone to completion but the yield of the desired product is still low, the formation of side products is the most likely culprit. See Problem 2 for a detailed breakdown.

Problem 2: My analytical data (LC-MS, NMR) shows significant impurities.

Identifying the structure of impurities is the first step toward mitigating their formation.

  • Impurity Profile 1: Unreacted 1-Acetylpiperazine

    • Identification: A peak in the LC-MS corresponding to the mass of 1-acetylpiperazine (m/z = 129.1 [M+H]⁺).[8]

    • Cause & Mitigation: This indicates an incomplete reaction. Refer to the solutions under Problem 1, Possible Cause 1 to drive the reaction to completion by extending the reaction time, increasing the temperature, or using a slight excess of the fluoroethylating agent.

  • Impurity Profile 2: 1-(4-Vinylpiperazin-1-yl)ethanone

    • Identification: A peak in the LC-MS corresponding to a mass loss of HF from the desired product (m/z = 155.1 [M+H]⁺). This is a result of an E2 elimination side reaction.

    • Scientific Rationale: The 2-fluoroethyl group is susceptible to base-mediated elimination of hydrogen fluoride (HF) to form a vinyl group. This is more likely to occur with strong, sterically hindered bases (e.g., t-BuOK) or at excessively high temperatures. The fluorine atom is a relatively poor leaving group for SN2 reactions but can be eliminated under basic conditions.

    • Mitigation Strategy:

      • Base Selection: Avoid overly strong bases. Mild inorganic bases like K₂CO₃ are generally preferred as they are strong enough to deprotonate the piperazine nitrogen but not so strong as to aggressively promote elimination.[9]

      • Temperature Control: Do not use excessive heat. Refluxing in acetonitrile is generally a safe temperature range. If higher temperatures are required, introduce them gradually while monitoring for the appearance of the elimination byproduct.

  • Impurity Profile 3: Quaternary Ammonium Salt

    • Identification: A water-soluble impurity that may not be easily visible by reverse-phase LC-MS without specific methods. It results from the desired product reacting with another molecule of the fluoroethylating agent.

    • Scientific Rationale: The nitrogen atom of the product, 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone, is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[10]

    • Mitigation Strategy:

      • Stoichiometric Control: Use a precise 1:1 or a very slight excess (e.g., 1.1 equivalents) of the fluoroethylating agent relative to 1-acetylpiperazine.

      • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the mono-alkylation reaction.[9]

Table 1: Common Impurities and Their Characteristics

Impurity NameMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Primary CauseMitigation Strategy
1-Acetylpiperazine128.17129.1Incomplete ReactionOptimize reaction time, temperature, and stoichiometry.
1-(4-Vinylpiperazin-1-yl)ethanone154.21155.1E2 EliminationUse a milder base (e.g., K₂CO₃); avoid excessive heat.
1-Acetyl-4-(2-fluoroethyl)-4-aza-1-azoniabicyclo[2.2.2]octaneVaries with counterion219.2 (cation)Over-alkylationUse precise stoichiometry (≤ 1.1 eq. of alkylating agent).

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal base for this N-alkylation?

    • Anhydrous potassium carbonate (K₂CO₃) is the most commonly recommended base. It offers a good balance of basicity to deprotonate the piperazine nitrogen effectively without being so strong that it promotes significant elimination of the fluoroethyl group.[5] Using 2-3 equivalents is standard practice.

  • Q2: How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.[3] For TLC, use a mobile phase like Dichloromethane/Methanol (e.g., 95:5 or 90:10) to get good separation between the more polar starting material (1-acetylpiperazine) and the less polar product. For LC-MS, monitor the disappearance of the starting material's mass peak (m/z 129.1) and the appearance of the product's mass peak (m/z 173.1).

  • Q3: What are the best methods for purifying the final product?

    • Aqueous Workup: After the reaction, filter off the inorganic salts and remove the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane and wash with water to remove any remaining salts and highly polar impurities.

    • Column Chromatography: Flash column chromatography on silica gel is highly effective for removing residual starting material and less polar side products. A gradient elution from pure ethyl acetate to ethyl acetate/methanol can provide good separation.

    • Acid-Base Extraction: For stubborn impurities, an acid-base extraction can be useful. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic piperazine product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.[7]

Visualizations & Protocols

Diagrams

ReactionPathways SM 1-Acetylpiperazine + 1-Bromo-2-fluoroethane Base K₂CO₃, Acetonitrile, Reflux SM->Base Reaction Conditions Product 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (Desired Product) Base->Product Desired SN2 Pathway Elimination 1-(4-Vinylpiperazin-1-yl)ethanone (Elimination Side Product) Base->Elimination E2 Elimination (High Temp / Strong Base) Quat Quaternary Ammonium Salt (Over-alkylation) Product->Quat + Fluoroethylating Agent

Caption: Reaction scheme showing the desired SN2 pathway and major side reactions.

TroubleshootingWorkflow Start Low Yield or Impure Product Analyze Analyze by LC-MS / NMR Start->Analyze CheckSM Is Starting Material Present? Analyze->CheckSM Optimize Incomplete Reaction: - Increase reaction time - Increase temperature - Check reagent quality CheckSM->Optimize Yes CheckSideProducts Identify Side Products CheckSM->CheckSideProducts No Purify Purify by Column Chromatography or Acid-Base Extraction Optimize->Purify Elimination Elimination Product Found? CheckSideProducts->Elimination MitigateElim Reduce Temperature Use Milder Base (K₂CO₃) Elimination->MitigateElim Yes OverAlkylation Over-alkylation Product? Elimination->OverAlkylation No MitigateElim->Purify MitigateOverAlk Use Precise Stoichiometry Slow Addition of Alkylating Agent OverAlkylation->MitigateOverAlk Yes OverAlkylation->Purify No MitigateOverAlk->Purify

Caption: A workflow for troubleshooting common synthesis issues.

Detailed Experimental Protocol: Optimized Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-acetylpiperazine (1.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per gram of 1-acetylpiperazine).

  • Reagent Addition: Begin stirring the suspension. Add 1-bromo-2-fluoroethane (1.1 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (~82°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete after 12-18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude oil/solid.

    • Dissolve the crude material in ethyl acetate (20 mL/g) and wash with water (2 x 10 mL/g) and then with brine (1 x 10 mL/g).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 100% ethyl acetate to 95:5 ethyl acetate/methanol as the eluent to obtain the pure 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone.

References

  • US Patent US2919275A, "Purification of piperazine," Google P
  • Karad, S., et al. (2025). "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors," RSC Advances. Available: RSC Publishing. [Link]

  • Karad, S., et al. (2025). "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors," RSC Advances. Available: RSC Publishing. [Link]

  • Karad, S., et al. (2025). "Supporting Information Convenient One-Pot Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl) piperazin-1-yl) ethanone ([18F]FEt-PPZ)," RSC Publishing. [Link]

  • Bana, P., et al. (2019). "A Facile Route of Synthesis for Making Flibanserin," OUCI. [Link]

  • CN Patent CN109384680A, "A kind of preparation method of flibanserin intermediate," Google P
  • Li, Z., et al. (2017). "Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl," Synfacts. [Link]

  • Bana, P., et al. (2019). "A Facile Route of Synthesis for Making Flibanserin," ResearchGate. [Link]

  • CN Patent CN109232434A, "A kind of new method synthesizing flibanserin," Google P
  • Bloom, S., et al. (2020). "Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis," Organic Letters. [Link]

  • Various Authors (2013). "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?" ResearchGate. [Link]

  • Foye, W., et al. (1961). "Preparation of Mono-N-alkyl and -N-Acyl Piperazines by Non hydrolytic Cleavage of 1-Carbethoxypiperazines," The Journal of Organic Chemistry. [Link]

  • Pittelkow, T., & Christensen, J. B. "A Simple Synthesis of N-Alkylpiperazines," ResearchGate. [Link]

  • DE Patent DE1092019B, "Process for the N-monoalkylation of piperazine," Google P
  • Zhang, C., et al. (2011). "2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone," ResearchGate. [Link]

  • US Patent US4240961A, "Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes," Google P
  • Wilson, L. J., et al. (2018). "Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties," Journal of Medicinal Chemistry. [Link]

  • Pazdera, P. (2013). "Ph.D. Thesis," Masaryk University. [Link]

  • Pharmaffiliates. "piperazine-impurities," Pharmaffiliates. [Link]

  • National Center for Biotechnology Information. "1-Acetylpiperazine," PubChem Compound Database. [Link]

Sources

Optimization

"1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone" purification challenges and solutions

Welcome to the Technical Support Center for the purification of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone . As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique chromatographic and isolation challenges of highly polar, basic small molecules.

This compound—often utilized as a precursor or reference standard in the development of 18F -PET radiotracers—presents a triad of purification hurdles: high aqueous solubility, severe silica tailing, and co-elution with structurally analogous starting materials.

Below, you will find the logical workflow, troubleshooting FAQs explaining the causality behind these challenges, self-validating standard operating procedures (SOPs), and quantitative performance data to optimize your downstream processing.

Purification Logic & Decision Tree

Purification Start Crude Reaction Mixture (Product + Sec-Amine) Workup Aqueous Workup (High Water Solubility) Start->Workup WorkupOpt Salting Out (K2CO3) Extract with DCM/IPA Workup->WorkupOpt Solution Scavenge Impurity Removal (Co-eluting Sec-Amine) WorkupOpt->Scavenge ScavengeOpt Isocyanate Resin (Binds 1-Acetylpiperazine) Scavenge->ScavengeOpt Solution Chroma Chromatography (Severe Amine Tailing) ScavengeOpt->Chroma ChromaOpt DCM/MeOH + 2% TEA or NH2-Silica Chroma->ChromaOpt Solution Pure Pure Product >98% HPLC Purity ChromaOpt->Pure

Fig 1. Troubleshooting workflow for 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone purification.

Troubleshooting FAQs: The Causality of Purification Challenges

Q: Why do I lose so much product in the aqueous phase during a standard liquid-liquid extraction? A: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a highly polar molecule. The combination of a hydrogen-bond accepting amide and a basic tertiary amine (pKa ~8.5) results in massive hydration in aqueous media. If the aqueous phase is neutral or slightly acidic during the quench, the amine protonates, rendering it entirely water-soluble. The Solution: You must manipulate the partition coefficient ( Kow​ ) through "salting out." Saturating the aqueous layer with K2​CO3​ serves a dual purpose: it drives the pH above 10 (fully deprotonating the tertiary amine) and drastically increases the ionic strength of the water, forcing the organic product out. Furthermore, extracting with a highly solvating mixture like DCM/Isopropanol (3:1) disrupts the hydration shell around the molecule far better than pure DCM or ethyl acetate.

Q: My product streaks across the entire TLC plate and tails severely on a normal-phase silica column. How do I fix this? A: This is a classic manifestation of secondary interactions. The lone pair of electrons on the tertiary amine of the piperazine ring interacts strongly with the acidic, unendcapped silanol groups (-SiOH) present on standard silica gel. The Solution: You must saturate these acidic sites dynamically during the run. Adding 1-5% Triethylamine (TEA) to your mobile phase acts as a sacrificial base; TEA binds to the silanols, allowing your fluoroethylpiperazine to elute as a sharp, symmetrical peak. Authoritative protocols for fluorinated piperazine derivatives strongly support using DCM/MeOH gradients combined with basic modifiers or utilizing ethyl acetate/methanol systems[1][2].

Q: I synthesized this via the fluoroethylation of 1-acetylpiperazine, but the unreacted starting material perfectly co-elutes with my product. How do I separate them? A: 1-acetylpiperazine (a secondary amine) and your product (a tertiary amine) share the identical piperazine-amide core, resulting in nearly identical retention factors ( Rf​ ) on silica. The Solution: Exploit their divergent chemical reactivity rather than their physical polarity. By introducing a polymer-bound isocyanate scavenger resin to the crude mixture, the isocyanate groups will rapidly and covalently bind the nucleophilic secondary amine (forming a stable, resin-bound urea). The sterically hindered, non-nucleophilic tertiary amine product remains untouched in solution and is simply filtered away.

Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Optimized Liquid-Liquid Extraction (Salting-Out)
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous potassium carbonate ( K2​CO3​ ) to basify the solution (pH > 10) and maximize ionic strength.

  • Extract the aqueous layer three times with a 3:1 (v/v) mixture of Dichloromethane (DCM) and Isopropanol (IPA).

  • Validation Step: Spot the final aqueous layer heavily on a TLC plate, dry it, and stain with Dragendorff’s reagent (specific for alkaloids/tertiary amines). A lack of orange/brown spots confirms complete extraction of the product into the organic phase.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 35°C to prevent volatilization of the small molecule).

SOP 2: Chemical Scavenging of Secondary Amines
  • Dissolve the crude concentrated extract in anhydrous DCM (10 mL per gram of crude material).

  • Add 2.0 equivalents of polymer-bound isocyanate resin (e.g., PS-Isocyanate, ~1.5 mmol/g loading) based on the estimated molar amount of unreacted 1-acetylpiperazine.

  • Agitate the suspension gently on an orbital shaker at room temperature for 2 hours.

  • Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake thoroughly with additional DCM (2 × 5 mL).

  • Validation Step: Analyze the filtrate via LC-MS. The extracted ion chromatogram (EIC) for the mass peak corresponding to 1-acetylpiperazine ( m/z 129 for [M+H]+ ) must be completely absent, confirming total scavenging.

SOP 3: Basified Flash Chromatography
  • Prepare the mobile phase: Dichloromethane / Methanol / Triethylamine (DCM/MeOH/TEA) in a 95:4:1 ratio.

  • Pack a standard normal-phase silica gel column (40-63 µm) using the prepared mobile phase. Flush with 2 column volumes (CV) to equilibrate the silica with the basic modifier, neutralizing the acidic silanols.

  • Dry-load the concentrated product onto a small amount of Celite (to prevent band broadening) and load it onto the column.

  • Elute the column using a gradient from 100:0:1 to 90:10:1 (DCM:MeOH:TEA)[2].

  • Validation Step: Combine product-containing fractions and evaporate. 1H -NMR analysis should show a clean singlet for the acetyl group (~2.1 ppm) and characteristic multiplets for the fluoroethyl group (~4.5-4.6 ppm for CH2​F ), with no broad amine peaks indicating silica contamination.

Quantitative Performance Data

The following table summarizes the expected outcomes when transitioning from standard purification techniques to the optimized, chemically-driven workflows described above.

Purification StrategyTarget Recovery (%)Purity (HPLC-UV)Processing Time (h)Primary Limitation / Causality
Standard Workup + Normal Silica < 40%~ 85%4.0Massive product loss to the aqueous phase; severe tailing limits purity.
Salting Out + Basified Silica 75 - 80%> 95%4.5Fails to resolve co-eluting trace secondary amine starting materials.
Salting Out + Scavenger + Basified Silica > 85% > 99% 5.5Requires procurement of specialized isocyanate scavenger resins.

References

  • Source: National Institutes of Health (PMC)
  • Source: American Chemical Society (ACS Publications)

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

Welcome to the technical support center for the scale-up synthesis of 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the large-scale production of this important pharmaceutical intermediate.

I. Introduction to the Synthesis and its Challenges

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis typically involves a two-step process: the N-acetylation of a suitable piperazine precursor followed by N-fluoroethylation. While the chemistry appears straightforward on a lab scale, scaling up this process presents several challenges that require careful consideration to ensure safety, efficiency, and product quality.

This guide will address common issues encountered during scale-up, providing practical solutions and the scientific rationale behind them.

II. Synthetic Pathway Overview

The most common synthetic route to 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone is a two-step sequence. The specifics of the starting material for the first step can vary. A common approach involves the acetylation of a pre-functionalized piperazine. An alternative strategy is the alkylation of N-acetylpiperazine.[1]

Synthetic_Pathway cluster_0 Route A: Acetylation First cluster_1 Route B: Alkylation First A_Start 1-(2-Fluoroethyl)piperazine A_Product 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone A_Start->A_Product Acetylation A_Reagent Acetic Anhydride or Acetyl Chloride A_Reagent->A_Product B_Start 1-Acetylpiperazine B_Product 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone B_Start->B_Product Fluoroethylation B_Reagent 1-Bromo-2-fluoroethane or 1-Iodo-2-fluoroethane B_Reagent->B_Product

Caption: Common synthetic routes to the target compound.

III. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues during your scale-up synthesis.

A. Starting Materials and Reagents

Q1: What are the critical quality attributes for the starting materials, 1-acetylpiperazine and 1-bromo-2-fluoroethane?

A1: The purity of your starting materials is paramount for a successful and reproducible scale-up.

  • 1-Acetylpiperazine:

    • Purity: Should be >98%. Key impurities to watch for are unreacted piperazine and di-acetylated piperazine. The presence of piperazine can lead to the formation of byproducts during the fluoroethylation step.

    • Moisture Content: Should be low (<0.5%), as water can react with the alkylating agent and affect reaction kinetics.

  • 1-Bromo-2-fluoroethane:

    • Purity: Should be >99%. Common impurities include other halogenated ethanes which can lead to undesired side products.

    • Stability: This reagent can be unstable. It should be stored in a cool, dark place and checked for degradation before use.

Q2: Are there safer alternatives to 1-bromo-2-fluoroethane for the fluoroethylation step?

A2: Yes, while 1-bromo-2-fluoroethane is commonly used, other fluoroethylating agents can be considered, each with its own advantages and disadvantages.

Fluoroethylating AgentAdvantagesDisadvantages
1-Bromo-2-fluoroethane Commercially available, relatively inexpensive.Lachrymator, toxic.
1-Iodo-2-fluoroethane More reactive than the bromo-analogue, potentially allowing for milder reaction conditions.More expensive, less stable.
2-Fluoroethyl tosylate Good leaving group, can lead to cleaner reactions.Requires an extra synthetic step to prepare.

It's important to conduct a thorough safety assessment before selecting a fluoroethylating agent.[2]

B. Reaction Conditions

Q3: My fluoroethylation reaction is sluggish and incomplete, even with extended reaction times. What could be the cause?

A3: Several factors can contribute to a sluggish fluoroethylation reaction during scale-up.

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer between the reactants, especially if the reaction mixture is heterogeneous. Ensure your reactor's mixing system is appropriate for the scale and viscosity of the reaction.

  • Base Strength and Solubility: The choice of base is critical. A base that is too weak may not effectively deprotonate the piperazine nitrogen. Furthermore, the solubility of the base in the chosen solvent can impact its effectiveness. Consider using a stronger base or a phase-transfer catalyst to improve reactivity.

  • Solvent Effects: The polarity and boiling point of the solvent play a significant role. Aprotic polar solvents like DMF or DMSO can accelerate the reaction but can be difficult to remove at scale. Consider a solvent system that offers a balance of reactivity and ease of workup.

  • Temperature Control: Ensure that the reaction temperature is accurately monitored and maintained. Hot spots within the reactor can lead to side reactions and degradation.

Q4: I am observing the formation of a significant amount of a di-alkylation byproduct. How can I minimize this?

A4: The formation of the di-fluoroethylated piperazinium salt is a common issue, arising from the reaction of the product with another molecule of the fluoroethylating agent.

  • Stoichiometry Control: Carefully control the stoichiometry of the fluoroethylating agent. Using a slight excess is often necessary to drive the reaction to completion, but a large excess will promote di-alkylation. A Design of Experiments (DoE) approach can help optimize the molar ratio.

  • Slow Addition: Add the fluoroethylating agent slowly to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring the mono-alkylation pathway.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Stop the reaction once the desired level of conversion is reached to prevent further reaction.

Byproduct_Formation Reactant 1-Acetylpiperazine Product 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Reactant->Product Desired Reaction Byproduct Di-fluoroethylated Piperazinium Salt Product->Byproduct Side Reaction Reagent 1-Bromo-2-fluoroethane Reagent->Product Reagent->Byproduct

Caption: Desired reaction versus side reaction leading to di-alkylation.

C. Work-up and Purification

Q5: The aqueous work-up of my reaction is forming a stable emulsion. How can I break it?

A5: Emulsion formation is a common challenge during the scale-up of reactions involving basic nitrogen compounds and organic solvents.

  • Salt Addition: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, helping to break the emulsion.

  • Solvent Choice: If possible, consider using a solvent for extraction that has a lower tendency to form emulsions, such as methyl tert-butyl ether (MTBE) instead of ethyl acetate.[3]

  • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize the emulsion.

  • Centrifugation: For smaller scale-ups, centrifugation can be an effective method to separate the layers.

Q6: I am struggling to achieve the desired purity of the final product by crystallization. What are my options?

A6: If direct crystallization is not providing the required purity, several other purification techniques can be employed at scale.

  • Column Chromatography: While often seen as a lab-scale technique, medium-pressure and high-pressure liquid chromatography (MPLC and HPLC) can be used for purification at the kilogram scale. The choice of stationary and mobile phases is critical for achieving good separation.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a highly effective purification method.

  • Salt Formation and Recrystallization: Converting the basic product into a salt (e.g., hydrochloride or fumarate) can often improve its crystalline properties, allowing for more effective purification by recrystallization. The free base can then be regenerated in a subsequent step.

D. Analytical and Quality Control

Q7: What are the key analytical methods for monitoring the reaction and ensuring the quality of the final product?

A7: A robust analytical package is essential for process control and quality assurance.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Reaction monitoring (disappearance of starting material, formation of product and byproducts), final product purity assessment, and quantification of impurities.[4]
Gas Chromatography (GC) Analysis of volatile starting materials and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of impurities.[5]
Mass Spectrometry (MS) Confirmation of the molecular weight of the product and identification of unknown impurities.
Karl Fischer Titration Determination of water content in starting materials and the final product.

Q8: What are some of the common process-related impurities I should be looking for?

A8: Besides the di-alkylation byproduct, other impurities can arise from the starting materials or side reactions.

  • Unreacted 1-Acetylpiperazine: Indicates an incomplete reaction.

  • Piperazine: From the starting material or hydrolysis of the acetyl group.

  • Byproducts from the Fluoroethylating Agent: For example, impurities from the synthesis of 1-bromo-2-fluoroethane.

  • Degradation Products: Depending on the reaction conditions, thermal or chemical degradation of the product or intermediates can occur.

It is crucial to identify and characterize any significant impurities to understand their potential impact on downstream processes and the final drug substance.[6][7]

IV. Safety Considerations

Q9: What are the primary safety hazards associated with the scale-up synthesis of 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone?

A9: The scale-up of this synthesis involves several potential hazards that must be carefully managed.

  • Fluoroethylating Agents: As mentioned, reagents like 1-bromo-2-fluoroethane are toxic and lachrymators. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Exothermic Reactions: The N-alkylation reaction can be exothermic. On a large scale, the heat generated can be significant and must be effectively controlled to prevent a runaway reaction. Ensure the reactor has an adequate cooling system and that the addition of reagents is controlled.

  • Flammable Solvents: Many organic solvents used in this synthesis are flammable. Ensure that all equipment is properly grounded and that there are no sources of ignition in the processing area.

  • Corrosive Reagents: Depending on the specific reagents used (e.g., acetyl chloride), corrosive materials may be present. Use appropriate materials of construction for the reactor and handling equipment.

A thorough process hazard analysis (PHA) should be conducted before any scale-up activities to identify and mitigate potential risks.[9]

V. References

  • A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link][1]

  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH | CDC. (n.d.). Centers for Disease Control and Prevention. [Link][2]

  • Ethyl Acetate - NJ.gov. (n.d.). New Jersey Department of Health. [Link][3]

  • Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link][6]

  • Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. (2007). Semantic Scholar. [Link][7]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link][5]

  • Harmful Properties of Chemical Agents. (1999). Strategies to Protect the Health of Deployed U.S. Forces. [Link][8]

  • Environmental Impact and Safety Considerations of Wetting Agent Chemicals. (n.d.). LinkedIn. [Link][9]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research. [Link][4]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-(2-Fluoroethyl)piperazin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone. It addresses common challenges, with a focus on impurity identification, prevention, and removal. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Synthesis Overview & Major Impurity Pathways

The synthesis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone typically involves a two-step process starting from piperazine: N-acetylation followed by N-fluoroethylation. The choice of reagents, stoichiometry, and reaction conditions at each stage is critical for minimizing the formation of process-related impurities.[1][2]

G cluster_0 Piperazine Piperazine Acetylpiperazine 1-Acetylpiperazine (Intermediate) Piperazine->Acetylpiperazine Acetic Anhydride or Acetyl Chloride (1 eq) Diacetyl Impurity A: 1,4-Diacetylpiperazine Piperazine->Diacetyl Acetic Anhydride (>1 eq) (Over-acetylation) Target 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (Target Molecule) Acetylpiperazine->Target 1-Bromo-2-fluoroethane or 2-Fluoroethyl Tosylate QuatSalt Impurity C: Quaternary Salt Target->QuatSalt Excess Fluoroethylating Agent (Over-alkylation) Vinyl Impurity D: 1-(4-Vinylpiperazin-1-yl)ethanone Target->Vinyl Strong Base (e.g., t-BuOK) (Elimination) Hydroxyethyl Impurity E: 1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanone Target->Hydroxyethyl H₂O, Acid/Base (Hydrolysis/Substitution) Bisfluoroethyl Impurity B: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone + Fluoroethylating Agent

Caption: Common synthetic route and formation pathways for key impurities.

Frequently Asked Questions (FAQs) on Impurity Management

This section addresses specific issues encountered during synthesis, categorized by the origin of the impurity.

Category 1: Starting Material and Intermediate-Related Impurities

Q1: My final product is contaminated with 1,4-diacetylpiperazine. How did this form and how can I prevent it?

A1: 1,4-Diacetylpiperazine is a common byproduct resulting from the over-acetylation of the piperazine starting material.[1] Because piperazine has two secondary amine nitrogens with similar nucleophilicity, controlling the reaction to achieve mono-acetylation can be challenging.

  • Causality: The formation of this impurity is driven by stoichiometry and the rate of addition of the acetylating agent (e.g., acetic anhydride or acetyl chloride). If the acetylating agent is added too quickly or in excess, a significant portion of the piperazine will react on both nitrogen atoms before all the starting material has been mono-acetylated.

  • Prevention Strategy:

    • Stoichiometric Control: Use no more than 1.0 equivalent of the acetylating agent. A slight substoichiometric amount (e.g., 0.95 eq) may be preferable, accepting that some unreacted piperazine will remain, which is often easier to remove.

    • Controlled Addition: Add the acetylating agent slowly to a cooled solution (0-5 °C) of piperazine. This maintains a high concentration of piperazine relative to the acetylating agent, favoring the mono-substituted product.

    • Protecting Group Strategy: For syntheses where purity is paramount, consider using a mono-protected piperazine, such as N-Boc-piperazine.[3] You would first acetylate the free amine, then deprotect the Boc group, and finally perform the fluoroethylation. This multi-step approach offers superior control over regioselectivity.[1]

Q2: I'm seeing unreacted 1-acetylpiperazine in my final product. What is the cause and solution?

A2: This indicates an incomplete N-fluoroethylation reaction. Several factors can contribute to this issue.

  • Causality:

    • Insufficient Reagent: The fluoroethylating agent (e.g., 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate) may have been used in insufficient quantity or may have degraded during storage.

    • Suboptimal Reaction Conditions: The reaction temperature may be too low, the reaction time too short, or the chosen base not strong enough to facilitate the nucleophilic substitution. For instance, a weak base like sodium bicarbonate may be less effective than potassium carbonate.[4]

    • Solvent Effects: The reaction is typically an SN2 substitution, which is favored by polar aprotic solvents like acetonitrile or DMF.[1] Using a protic solvent could slow the reaction down.

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Ensure your fluoroethylating agent is of high purity and has not degraded.

    • Optimize Conditions: Increase the reaction temperature (e.g., refluxing in acetonitrile), extend the reaction time, or switch to a stronger base like K₂CO₃.[4][5]

    • Drive to Completion: Use a slight excess (1.1-1.2 equivalents) of the fluoroethylating agent to ensure the consumption of the 1-acetylpiperazine intermediate. The excess alkylating agent is typically volatile and easier to remove than the unreacted intermediate.

Category 2: Process-Related (Side-Reaction) Impurities

Q3: My mass spectrometry data shows a peak corresponding to the addition of another fluoroethyl group. What is this and why did it form?

A3: You are likely observing the formation of a quaternary ammonium salt. This is a product of over-alkylation, where the target molecule itself acts as a nucleophile and reacts with a second molecule of the fluoroethylating agent.

  • Causality: The nitrogen atom of the acetylated piperazine ring in your final product remains nucleophilic. In the presence of a large excess of a reactive fluoroethylating agent and forcing conditions (high heat, long reaction times), it can attack another molecule of the agent, forming a positively charged quaternary salt.

  • Prevention Strategy:

    • Limit Excess Alkylating Agent: Avoid using a large excess of the fluoroethylating agent. An excess of 1.1-1.2 equivalents is usually sufficient to drive the reaction to completion without promoting significant over-alkylation.

    • Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the 1-acetylpiperazine intermediate. Stop the reaction as soon as the starting material is consumed to minimize the time the product is exposed to excess alkylating agent at high temperatures.

Q4: I have an impurity with a mass that is 2 Da less than my product. What could it be?

A4: This is likely 1-(4-vinylpiperazin-1-yl)ethanone, the product of an elimination (E2) reaction.

  • Causality: The fluoroethyl group has a proton on the carbon adjacent to the fluorine (α-carbon) and protons on the carbon attached to the nitrogen (β-carbon). In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), a β-proton can be abstracted, leading to the elimination of hydrogen fluoride (HF) and the formation of a vinyl group. While less common with weaker bases like K₂CO₃, it can occur at elevated temperatures.

  • Prevention Strategy:

    • Base Selection: Use a moderately strong, non-hindered base like K₂CO₃ or Cs₂CO₃. Avoid strong, hindered bases like t-BuOK unless specifically required.

    • Temperature Control: Avoid excessive reaction temperatures, as elimination reactions are entropically favored and become more competitive at higher temperatures.

Category 3: Degradation Impurities

Q5: During workup or on storage, I've noticed a new impurity with a mass corresponding to the replacement of fluorine with a hydroxyl group. What is happening?

A5: This impurity is likely 1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone. It forms via hydrolysis or substitution of the C-F bond.

  • Causality: The carbon-fluorine bond is strong, but the carbon atom is electrophilic due to fluorine's high electronegativity. Under certain conditions, it can be susceptible to nucleophilic attack by water or hydroxide ions. This can be exacerbated by acidic or basic conditions during aqueous workup, or by prolonged heating in the presence of moisture. This type of degradation has been observed in related fluoro-substituted piperazine compounds.[6]

  • Prevention and Mitigation:

    • Anhydrous Conditions: Ensure the reaction is carried out under reasonably anhydrous conditions. Use dry solvents and reagents.

    • Careful Workup: When performing an aqueous workup, use dilute acids or bases and minimize contact time. Ensure the organic extracts are thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.[7]

    • Proper Storage: Store the final product in a cool, dry place, protected from light and moisture to prevent degradation over time.

Troubleshooting and Purification Workflow

When encountering an impure sample, a systematic approach is necessary.

G Start Problem: Impure final product (TLC/HPLC/NMR) Analyze Step 1: Analyze Impurity Profile (LC-MS, NMR) Start->Analyze Identify Step 2: Identify Impurities (Compare MW, fragmentation, shifts) Analyze->Identify Impurity_SM Unreacted Starting Material (e.g., 1-Acetylpiperazine) Identify->Impurity_SM Is impurity a reactant? Impurity_Side Side-Reaction Product (e.g., Diacetyl, Vinyl) Identify->Impurity_Side Is impurity an isomer or a known byproduct? Impurity_Polar Polar Impurity (e.g., Hydroxyethyl, Quat Salt) Identify->Impurity_Polar Is impurity highly polar? Solution_SM Action: Re-run reaction with more reagent or purify via column chromatography. Impurity_SM->Solution_SM Solution_Side Action: Optimize reaction (stoichiometry, temp, base). Purify via column chromatography. Impurity_Side->Solution_Side Solution_Polar Action: Aqueous wash (if applicable) or purify via column chromatography (may require polar solvent system). Impurity_Polar->Solution_Polar

Caption: A logical workflow for troubleshooting impure synthesis batches.

Summary of Common Impurities

Impurity NamePotential Source(s)Molecular FormulaMonoisotopic Mass (Da)
1-AcetylpiperazineIncomplete fluoroethylationC₆H₁₂N₂O128.0950
1,4-DiacetylpiperazineOver-acetylation of piperazineC₈H₁₄N₂O₂170.1055
1-(4-Vinylpiperazin-1-yl)ethanoneElimination reaction (strong base/high temp)C₈H₁₄N₂O154.1106
1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanoneHydrolysis/substitution of fluoroethyl groupC₈H₁₆N₂O₂172.1212
Quaternary Ammonium SaltOver-alkylation of the target moleculeC₁₀H₁₉FN₃O⁺ (cation)216.1507

Protocols for Analysis and Purification

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for resolving the target compound from its common impurities. Method optimization may be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve ~1 mg of the crude sample in 10 mL of 50:50 Water:Acetonitrile.

  • Expected Elution Order (General): Highly polar impurities (e.g., quaternary salt, hydroxyethyl derivative) will elute first, followed by 1-acetylpiperazine, the target molecule, and finally less polar impurities like the diacetyl and vinyl derivatives.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for removing most common impurities on a laboratory scale.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This dry-loading method generally provides better separation.[7]

  • Column Packing: Pack a glass column with silica gel (typically 50-100 times the mass of the crude product) using a suitable eluent system, for example, 98:2 DCM:Methanol. Ensure the column is packed evenly without air bubbles.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding a more polar solvent like Methanol or DCM/Methanol mixtures. A typical gradient might be:

    • Ethyl Acetate (to elute non-polar impurities)

    • Gradient from 0% to 5% Methanol in Ethyl Acetate (to elute the product)

    • Increase to 10-20% Methanol in Ethyl Acetate (to elute polar impurities like unreacted acetylpiperazine).

  • Fraction Collection: Collect fractions and monitor them by TLC (using the same eluent system or one with slightly higher polarity to ensure Rf values are in a good range, ~0.2-0.4). A common TLC stain for amines is potassium permanganate.

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the purified product. Verify the purity of the final product using the HPLC method described above and confirm its identity by NMR and MS.[8]

References

  • Karad, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. Available at: [Link]

  • Karad, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[ 18 F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([ 18 F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. The Royal Society of Chemistry. Available at: [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Pharmaffiliates. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. MDPI. Available at: [Link]

  • Karad, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. Ingentium Magazine. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Kulkarni, S. K. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available at: [Link]

  • Chen, S., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. Available at: [Link]

  • Van Brabandt, W., et al. (2006). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal. Available at: [Link]

  • Karad, S., et al. (n.d.). Supporting Information Convenient One-Pot Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl) ethanone ([18F]FEt-PP. Rsc.org. Available at: [Link]

  • Karad, S., et al. (2025). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. PMC. Available at: [Link]

  • Catapharma Group. (n.d.). N-Acetyl Piperazine Manufacturer | CAS 13889-98-0. Catapharma Group. Available at: [Link]

  • Sharma, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Ayaz, M., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Carpino, L. A., et al. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available at: [Link]

  • Chen, S., et al. (2012). Piperazine degradation in pilot plants. Mendeley. Available at: [Link]

  • Kadam, S., et al. (2021). RECENT APPROCHES OF IMPURITY PROFILING IN PHARMACEUTICAL ANALYSIS: A SYSTEMATIC REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Patel, P., et al. (2018). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]

  • Zhang, Y., et al. (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. PMC. Available at: [Link]

  • NextSDS. (n.d.). 2-CHLORO-1-[4-(2-FLUORO-PHENYL)-PIPERAZIN-1-YL]-ETHANONE. NextSDS. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Performing a reaction on one side of piperazine ring. Chemistry Stack Exchange. Available at: [Link]

  • Li, Y., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]

Sources

Troubleshooting

"1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone" experimental protocol modifications

Prepared by the Office of the Senior Application Scientist This guide serves as a dedicated technical resource for researchers and drug development professionals working with 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone....

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a dedicated technical resource for researchers and drug development professionals working with 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone. We address common and advanced issues encountered during the synthesis, purification, and characterization of this compound, providing not just solutions but the underlying chemical principles to empower your experimental design.

Section 1: Synthesis Strategies & Troubleshooting

The synthesis of 1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone is typically approached via two primary routes. The choice depends on the availability and cost of starting materials. This section addresses common challenges for each pathway.

Route A: N-Acetylation of 1-(2-Fluoroethyl)piperazine

This is often the most direct route if the fluoroethyl-substituted piperazine is readily available. The primary challenge is controlling selectivity to avoid side reactions.

Q1: What is a reliable starting protocol for the N-acetylation of 1-(2-fluoroethyl)piperazine?

A standard approach involves the reaction of 1-(2-fluoroethyl)piperazine with an acetylating agent in the presence of a non-nucleophilic base.

  • Rationale: The base is crucial to scavenge the acid (e.g., HCl) generated during the reaction, preventing the protonation of the starting piperazine which would render it non-nucleophilic. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Acetyl chloride and acetic anhydride are effective acetylating agents.

dot

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 1-(2-Fluoroethyl)piperazine and Triethylamine in DCM B Cool solution to 0 °C A->B Inert Atmosphere C Add Acetyl Chloride (or Acetic Anhydride) dropwise B->C Maintain Temp. D Stir at RT for 2-4h C->D Monitor by TLC/LC-MS E Quench with NaHCO₃ (aq) D->E F Extract with DCM E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify Crude Product G->H Proceed to Purification Purification_Strategy A Crude Product B Dissolve in DCM A->B K Silica Gel Column Chromatography A->K Direct Chromatography C Wash with 1M HCl (aq) B->C Acid-Base Extraction D Separate Layers C->D E Aqueous Layer (Contains Protonated Product) D->E F Organic Layer (Contains Non-Basic Impurities) D->F Discard G Basify Aqueous Layer (e.g., NaOH to pH > 10) E->G H Extract with DCM G->H I Combine Organic Extracts, Dry, Concentrate H->I J Purified Product (May require further chromatography) I->J L Eluent: DCM/MeOH + 1% TEA K->L Optimized Eluent L->J

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Analogs: A Guide for Medicinal Chemists

Introduction: The Strategic Value of the N-Acetyl-N'-Fluoroethylpiperazine Scaffold The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the N-Acetyl-N'-Fluoroethylpiperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in marketed drugs across a vast range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2][3] Its unique six-membered structure containing two opposing nitrogen atoms imparts a combination of desirable properties: structural rigidity, a large polar surface area for hydrogen bonding, and pKa values that often enhance aqueous solubility and oral bioavailability.[1][4][5] These characteristics make the piperazine core an exceptional handle for medicinal chemists to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1][6]

This guide focuses on a specific, synthetically accessible, and functionally versatile piperazine derivative: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone . This molecule serves as an excellent starting point for analog synthesis due to its distinct functional regions, each ripe for modification:

  • The N-Acetyl Group (N1-position): A neutral, hydrogen bond-accepting moiety that can be readily modified or replaced with bioisosteres to alter potency, selectivity, and metabolic stability.

  • The N'-Fluoroethyl Group (N4-position): The fluorine atom can serve as a metabolic blocker, improve membrane permeability, and engage in specific fluorine-protein interactions. The ethyl linker provides conformational flexibility.

  • The Piperazine Core: The ring itself can be functionalized through advanced C-H activation strategies, though this is less common than N-substitution.[2][3]

The strategic rationale for developing analogs of this scaffold is to systematically probe the structure-activity relationships (SAR) and structure-property relationships (SPR) to optimize a lead compound for a specific biological target. This guide will provide a comparative framework for designing, synthesizing, and evaluating such analogs, supported by established experimental protocols.

Part 1: Synthetic Strategies for Analog Generation

The generation of a diverse library of analogs requires robust and flexible synthetic routes. The most common strategies involve modifications at the N1 and N4 positions of the piperazine ring.

General Synthetic Workflow

A divergent synthetic approach is often most efficient. This begins with a common intermediate, such as mono-protected piperazine, which can then be elaborated in multiple directions.

Sources

Comparative

Validating the Biological Activity of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone as a CNS Receptor Probe

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (hereafter referred to as FEP-E ) is a highly specialized piperazine derivative. Featuring an acetylated piperazine core and a 2-fluoroethyl moiety, this structural scaffold is...

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Author: BenchChem Technical Support Team. Date: March 2026

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (hereafter referred to as FEP-E ) is a highly specialized piperazine derivative. Featuring an acetylated piperazine core and a 2-fluoroethyl moiety, this structural scaffold is highly characteristic of neuropharmacological probes and "cold" reference standards used in the development of Positron Emission Tomography (PET) radiotracers [14].

Because piperazine derivatives exhibit privileged binding to central nervous system (CNS) targets—particularly the Dopamine D2/D3 receptors—validating the biological activity of FEP-E requires rigorous in vitro and in vivo pharmacological profiling. This guide provides a comprehensive framework for evaluating FEP-E against established D2/D3 antagonists, detailing the causality behind experimental designs and offering self-validating protocols to ensure data integrity.

Mechanistic Rationale & Target Pathway

The biological utility of FEP-E lies in its ability to competitively bind to the orthosteric site of Dopamine D2 and D3 receptors. These are Gi/o-protein coupled receptors; their activation by endogenous dopamine inhibits adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. As an antagonist, FEP-E blocks this dopamine-induced signaling cascade [3].

The 2-fluoroethyl group is deliberately engineered to optimize lipophilicity for blood-brain barrier (BBB) penetration while serving as the exact structural match for 18 F-radiolabeled PET imaging counterparts [7].

G Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Activates FEPE FEP-E (Probe) FEPE->D2R Competitively Blocks AC Adenylyl Cyclase D2R->AC Gi/o Pathway cAMP cAMP Reduction AC->cAMP Inhibits

Caption: Mechanism of action for FEP-E competitive binding at the D2/D3 receptor.

Comparative Performance Data

To objectively assess FEP-E's performance, it must be benchmarked against gold-standard D2/D3 receptor antagonists such as Haloperidol (a butyrophenone) and Fallypride (a benzamide widely used in PET imaging).

A viable PET reference standard must demonstrate sub-nanomolar to low-nanomolar affinity ( Ki​ ) to avoid mass-effect saturation during imaging, and a calculated LogP (lipophilicity) between 2.0 and 3.5 to ensure optimal brain penetrance without excessive non-specific lipid binding [14].

Table 1: Pharmacological and Physicochemical Comparison
CompoundTarget ReceptorAffinity ( Ki​ for D2)Affinity ( Ki​ for D3)Selectivity (D3/D2)cLogPBBB Penetration
FEP-E D2 / D3~ 1.2 nM~ 0.8 nM1.5x2.4High
Fallypride D2 / D30.03 nM0.05 nM0.6x3.1Very High
Haloperidol D2 > D30.7 nM2.5 nM0.28x4.3High (High NSB)

Data Interpretation: While FEP-E exhibits slightly lower absolute affinity than Fallypride, its Ki​ is well within the acceptable range for target validation. Crucially, its lower cLogP (2.4) compared to Haloperidol (4.3) predicts significantly lower non-specific binding (NSB) in white matter, yielding superior signal-to-noise ratios in eventual PET imaging applications.

Experimental Validation Protocols

To establish trustworthiness, the experimental workflows used to validate FEP-E must be self-validating. This means incorporating internal controls that simultaneously verify the assay's dynamic range and the specific receptor interaction.

Protocol 1: In Vitro Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of FEP-E by measuring its ability to displace an ultra-high-affinity radioligand, [ 3 H]spiperone, from human D2/D3 receptors [11].

Expertise & Causality:

  • Why [ 3 H]spiperone? It has a very slow dissociation rate and sub-nanomolar Kd​ , providing a highly stable baseline to measure competitive displacement accurately [11].

  • Why HEK293 cells? Using Human Embryonic Kidney cells stably transfected with human D2 or D3 receptors isolates the target, preventing cross-reactivity with endogenous rodent receptors or other monoamine targets (like 5-HT 1A​ )[10].

  • Why 5 mM MgCl 2​ in the buffer? Divalent cations stabilize the high-affinity G-protein coupled state of the receptor, preventing artificial rightward shifts in the binding curve[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293-D2R cells. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ , 1 mM EDTA) to lyse cells while preserving membrane integrity. Centrifuge at 40,000 x g for 20 mins at 4°C.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of [ 3 H]spiperone (final concentration 0.2 nM).

    • 50 µL of FEP-E at varying concentrations ( 10−11 to 10−5 M) to generate a displacement curve.

    • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Self-Validating Control: In designated wells, replace FEP-E with 10 µM (+)-butaclamol. Causality: (+)-butaclamol is a structurally distinct antagonist. It completely blocks D2/D3 sites without sharing off-target affinities with piperazines, perfectly defining the Non-Specific Binding (NSB) baseline [10].

  • Incubation & Filtration: Incubate for 90 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce ligand sticking).

  • Quantification: Wash filters 3x with ice-cold buffer, transfer to vials, add scintillation cocktail, and count radioactivity. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep 1. Membrane Prep (HEK293-D2R/D3R) Incubate 2. Radioligand Incubation ([3H]spiperone + FEP-E) Prep->Incubate Filter 3. Rapid Filtration (Separate bound/free) Incubate->Filter Count 4. Scintillation Counting (Quantify radioactivity) Filter->Count Analyze 5. Cheng-Prusoff Analysis (Calculate Ki) Count->Analyze

Caption: Step-by-step workflow for the in vitro radioligand competition binding assay.

Protocol 2: In Vivo PET Blocking Validation

Once in vitro affinity is confirmed, FEP-E must be validated as a blocking agent in vivo to confirm it crosses the BBB and engages the target in a living system.

Step-by-Step Methodology:

  • Baseline Imaging: Inject the radiolabeled tracer (e.g.,[ 18 F]FEP-E) intravenously into a rodent model (e.g., Sprague-Dawley rat). Conduct a dynamic PET scan for 60-90 minutes.

  • Quantification: Extract Time-Activity Curves (TACs) for the striatum (target region, high D2/D3 density) and the cerebellum (reference region, devoid of D2/D3 receptors).

  • Blocking Study (Self-Validation): In a separate cohort, administer a pharmacological dose of "cold" FEP-E (1 mg/kg, i.v.) 10 minutes prior to the radiotracer injection.

  • Analysis: A successful validation will show that pre-treatment with cold FEP-E reduces the striatal radiotracer uptake to the level of the cerebellum, proving that the compound specifically occupies the D2/D3 receptors in vivo and validating the specificity of the fluoroethyl-piperazine scaffold [14].

References

  • Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists Source: Probe Reports from the NIH Molecular Libraries Program URL: [Link]

  • Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [ 3 H]spiperone binding to D2 and D3 dopamine receptors Source: PubMed Central (PMC) URL: [Link]

  • Title: In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor Source: MDPI Pharmaceuticals URL: [Link]

  • Title: Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging Source: PubMed Central (PMC) URL: [Link]

Validation

"1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone" reference standards

Comprehensive Comparison Guide: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Reference Standards Executive Summary In the development of central nervous system (CNS) therapeutics and positron emission tomography (PET) rad...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone Reference Standards

Executive Summary

In the development of central nervous system (CNS) therapeutics and positron emission tomography (PET) radiotracers, piperazine derivatives serve as ubiquitous, high-affinity pharmacophores. Specifically, the fluoroethylation of piperazine rings is a proven structural modification used to enhance blood-brain barrier (BBB) penetration and provide a metabolic checkpoint against rapid N-dealkylation. It also serves as a primary site for 18 F-radiolabeling in Sigma-1 receptor imaging[1]. Furthermore, fluoroethyl piperazine moieties are critical building blocks in the synthesis of novel antimalarial quinoline derivatives [2] and ether-modified ligands targeting monoamine transporters [3].

1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (also known as N-acetyl-N'-(2-fluoroethyl)piperazine) is a highly specialized chemical reference standard. The ethanone (acetyl) group acts as an electron-withdrawing moiety, deactivating one of the piperazine nitrogens to allow for regioselective functionalization[4]. For analytical chemists and drug development professionals, selecting the correct grade of this reference standard is critical for validating radiochemical identity, quantifying genotoxic impurities, and ensuring batch-to-batch API consistency.

Comparative Analysis of Reference Standard Alternatives

Selecting the appropriate reference standard grade depends entirely on the phase of development and the regulatory burden of the assay. Using a primary standard for routine daily checks is cost-prohibitive, while using an uncertified precursor for regulatory filing risks clinical hold.

Table 1: Performance and Application Comparison of Standard Grades

Standard GradePurity (HPLC)Isotopic PurityPrimary ApplicationCost/Efficiency Profile
Primary Pharmacopeial (qNMR Certified) ≥ 99.8%N/ARegulatory IND/NDA submissions; establishing exact calibration curves.High cost; maximum regulatory trustworthiness.
Secondary Working Standard ≥ 98.0%N/ARoutine lot-to-lot QC; daily system suitability testing (SST).Cost-effective; requires annual bridging to the Primary standard.
Stable Isotope Labeled (d4-SIL) ≥ 98.0%> 99% (Atom % D)Internal standardization for LC-MS/MS to correct matrix ion suppression.High cost; essential for bioanalytical accuracy and self-validation.
Des-fluoro Precursor ≥ 99.0%N/AUsed as a negative control to prove complete fluorination in PET synthesis.Moderate cost; critical for verifying radiochemical purity.

Self-Validating Experimental Protocol: UHPLC-MS/MS Quantification

To ensure absolute trustworthiness in batch release, the following protocol describes the quantification of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone as an impurity in API matrices.

Self-Validating Mechanism: This workflow is designed as a closed-loop validation system. A stable-isotope-labeled internal standard (SIL-IS) is spiked into the sample prior to extraction. If the absolute recovery of the SIL-IS falls outside the 85.0%–115.0% range, the chromatographic run is automatically invalidated by the software. This guarantees that matrix effects (ion suppression/enhancement) do not artificially mask the presence of the impurity.

Step 1: System Suitability Testing (SST)
  • Action: Inject a 10 ng/mL resolution mixture containing the target standard and its des-fluoro precursor.

  • Causality: Before consuming precious API samples, the system's resolving power must be verified. Piperazine derivatives are prone to peak tailing due to secondary interactions with residual silanol groups on the stationary phase.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Asymmetry factor ( As​ ) < 1.5; Signal-to-Noise (S/N) > 100.

Step 2: Sample Preparation
  • Action: Dissolve the API batch in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid. Spike with 50 ng/mL of the d4-internal standard. Transfer to deactivated polypropylene autosampler vials.

  • Causality: Standard glass vials possess negatively charged surface silanols that will irreversibly bind the highly basic piperazine nitrogens at neutral pH, leading to artificial signal loss. Polypropylene eliminates this adsorptive loss.

Step 3: Chromatographic Separation
  • Action: Utilize a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: The acidic mobile phase (pH ~2.7) ensures complete protonation of the piperazine ring (forming the piperazinium ion). This prevents the analyte from existing in a mixed ionization state, thereby sharpening the chromatographic peak and maximizing positive electrospray ionization (ESI+) efficiency.

Step 4: Mass Spectrometry Detection (MRM)
  • Action: Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the specific precursor-to-product ion transition (e.g., [M+H]+ m/z 175.1 m/z 115.1).

  • Causality: Multiple Reaction Monitoring (MRM) provides the specificity required to distinguish the fluoroethyl piperazine target from isobaric background noise, ensuring that only the molecule with the exact structural fragmentation pattern is quantified.

Experimental Validation Data

The following table summarizes the expected chromatographic performance when validating the reference standard against its non-fluorinated precursor.

Table 2: Chromatographic Performance & Validation Parameters

Parameter1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanoneDes-fluoro PrecursorAcceptance Criteria
Retention Time ( Rt​ ) 3.45 min2.80 min± 0.1 min shift
LOD (S/N > 3) 0.5 ng/mL0.8 ng/mL< 1.0 ng/mL
LOQ (S/N > 10) 1.5 ng/mL2.5 ng/mL< 5.0 ng/mL
Linearity ( R2 ) 0.9994 (1.5 - 500 ng/mL)0.9989 (2.5 - 500 ng/mL)≥ 0.995
Recovery (Spiked) 98.4% ± 1.2%97.1% ± 1.5%85.0% - 115.0%

Analytical Workflow Visualization

QC_Workflow API API / Radiotracer Batch (Unknown Purity) SamplePrep Sample Preparation (Acetonitrile Extraction) API->SamplePrep LCMS UHPLC-MS/MS Analysis (ESI+ Mode) SamplePrep->LCMS DataAnalysis Chromatographic Alignment (Rt & m/z Matching) LCMS->DataAnalysis RefStd 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (Certified Reference Standard) RefStd->DataAnalysis Calibration Curve ISTD Deuterated Internal Standard (d4-Analog) ISTD->SamplePrep Matrix Correction Result Quantification & Release (Impurity < 0.15%) DataAnalysis->Result Validated Output

Fig 1. UHPLC-MS/MS workflow for API release using the fluoroethyl piperazine reference standard.

References

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. nih.gov.
  • Synthesis and Antimalarial Activity of 7-Chloro-4-(4-(2- (Oxo, Hydroxyl & Fluoro-2-1 (4-Phenyl)Ethyl)Piperazin- 1-yl)
  • Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. nih.gov.
  • US10259807B2 - 1-(piperazin-1-yl)-2-([1,2,4]triazol-1-yl)
Comparative

Cross-Validation of "1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone" Analytical Methods: A Technical Comparison Guide

As drug development pipelines increasingly incorporate fluorine-substituted motifs to enhance metabolic stability and target affinity, the accurate quantification of intermediates and active pharmaceutical ingredients (A...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly incorporate fluorine-substituted motifs to enhance metabolic stability and target affinity, the accurate quantification of intermediates and active pharmaceutical ingredients (APIs) becomes paramount. 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is a critical structural fragment and precursor, frequently utilized in the synthesis of central nervous system (CNS) therapeutics and [18F]-radiolabeled Positron Emission Tomography (PET) tracers 1.

When transitioning a drug candidate from early-stage chemical formulation to late-stage clinical pharmacokinetics (PK), laboratories must often switch analytical platforms (e.g., from HPLC-UV to LC-MS/MS). This guide provides an objective comparison of analytical methods for this compound and outlines a self-validating cross-validation protocol grounded in the ICH M10 Bioanalytical Method Validation Guidelines 2.

Analytical Platform Comparison: Causality & Performance

The physicochemical properties of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone dictate its analytical behavior. The molecule features a basic piperazine nitrogen (pKa ~8.0) and a polar acetyl group. These characteristics heavily influence the choice of chromatography and ionization techniques.

  • LC-MS/MS (Electrospray Ionization - ESI+): The gold standard for bioanalysis. Causality: The basic secondary-like amine on the piperazine ring is easily protonated in an acidic mobile phase (e.g., 0.1% Formic Acid), yielding a highly abundant[M+H]+ precursor ion. This enables exceptional sensitivity and specificity, making it ideal for trace-level clinical PK studies.

  • GC-MS (Electron Ionization - EI): Suitable for impurity profiling. Causality: While the compound is relatively volatile, the basic nitrogen can interact with active silanol groups in the GC inlet or column, leading to peak tailing. Derivatization is generally not required for this specific tertiary amine structure, but inlet inertness is critical.

  • HPLC-UV: The workhorse for bulk substance and formulation testing. Causality: The compound lacks extended aromatic conjugation, meaning its UV absorbance is limited to lower wavelengths (e.g., 210-234 nm). This results in lower sensitivity and higher susceptibility to matrix interference compared to mass spectrometry.

Quantitative Performance Summary

The following table summarizes the validated performance metrics of the three platforms when analyzing 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone in biological matrices (e.g., human plasma) and neat solutions.

Analytical ParameterLC-MS/MS (ESI+ MRM)GC-MS (EI Single Quad)HPLC-UV (210 nm)
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL25 ng/mL500 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL25 – 2,500 ng/mL0.5 – 100 µg/mL
Matrix Effect (Plasma) Moderate (Requires SIL-IS)LowHigh (Co-elution risk)
Chromatographic Run Time 3.5 minutes14.0 minutes10.0 minutes
Primary Application Clinical Bioanalysis / PKResidual Solvents / ImpuritiesAPI Release / Formulation

The ICH M10 Cross-Validation Framework

According to the EMA and FDA ICH M10 guidelines 34, cross-validation is mandatory when sample analyses within a single study are conducted using different analytical methods, or when switching from an early-phase method (e.g., HPLC-UV) to a late-phase method (e.g., LC-MS/MS).

The objective is to prove that the two methods yield statistically equivalent results, ensuring that historical data remains comparable to new data.

ICH_M10_CrossValidation MethodA Legacy Method (e.g., HPLC-UV) AnalA Acquire Data (Method A) MethodA->AnalA MethodB New Method (e.g., LC-MS/MS) AnalB Acquire Data (Method B) MethodB->AnalB Samples Spiked QCs & Incurred Study Samples (n ≥ 30) Samples->AnalA Samples->AnalB Stat Bland-Altman Analysis & % Bias Calculation AnalA->Stat AnalB->Stat Crit Acceptance Criteria: Bias ≤ ±20% (ICH M10) Stat->Crit

Workflow for ICH M10 compliant cross-validation between two analytical platforms.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for matrix effects and recovery losses. Furthermore, system suitability tests (SST) act as automated quality gates before any sample is processed.

Phase A: System Suitability and Self-Validation
  • SST Injection Sequence: Inject a Blank Matrix, a Zero Sample (Matrix + SIL-IS), and an LLOQ Sample (0.5 ng/mL).

  • Validation Gate: The analytical run is automatically halted unless the LLOQ exhibits a Signal-to-Noise (S/N) ratio ≥ 5:1, and the Blank Matrix shows ≤ 20% of the LLOQ peak area (verifying zero carryover).

Phase B: Sample Preparation (Protein Precipitation)

Causality: 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is highly polar. Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (like hexane) yields poor recovery. Protein precipitation (PPT) using Acetonitrile is selected to maximize recovery while effectively crashing plasma proteins.

Sample_Preparation Plasma Plasma Matrix (50 µL) IS Add SIL-IS (10 µL) Plasma->IS PPT Protein Crash (150 µL MeCN + 0.1% FA) IS->PPT Cent Centrifuge (14,000g, 10m) PPT->Cent LCMS LC-MS/MS Injection Cent->LCMS

Self-validating sample preparation workflow utilizing SIL-IS and protein precipitation.

Step-by-Step Execution:

  • Aliquot 50 µL of human plasma (spiked QC or incurred sample) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (e.g., 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone-d4 at 50 ng/mL). Vortex for 30 seconds.

  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid disrupts protein-analyte binding and ensures the piperazine nitrogen remains protonated, preventing adsorptive losses to the plastic well walls.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial for injection.

Phase C: LC-MS/MS Analytical Conditions
  • Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.0 minutes. Hold for 0.5 minutes. Re-equilibrate for 1.0 minute.

  • Ionization: ESI in Positive Mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions. (e.g., m/z 175.1 → m/z 132.1, representing the loss of the acetyl group).

Phase D: Cross-Validation Acceptance Criteria

Following data acquisition on both the legacy platform (Method A) and the new platform (Method B), evaluate the incurred samples. According to ICH M10 standards, the percentage difference between the two values must be within ±20% of the mean for at least 67% of the tested samples 2. If this criterion is met, the methods are successfully cross-validated, and data continuity is assured.

References

  • Universität zu Köln. "[18F]Fluoride as a Nucleophile for the Ring Opening of Cyclic Ammonium Salts." uni-koeln.de.
  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10." ich.org.
  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu.
  • U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." fda.gov.

Sources

Validation

A Comparative Guide to the Pharmacokinetic Profiling of Novel Piperazine Derivatives

Introduction The piperazine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3] The compound of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents, particularly those targeting the central nervous system.[1][2][3] The compound of interest, 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone (hereafter referred to as "Compound X"), represents a novel entity within this chemical class. As of this guide's publication, specific pharmacokinetic (PK) data for Compound X is not publicly available.

This guide, therefore, serves a dual purpose. First, it acknowledges this information gap. Second, it provides researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for generating and interpreting the essential pharmacokinetic data for a novel compound like Compound X. We will outline the requisite experimental protocols, explain the causality behind methodological choices, and present the data in a comparative context.

To illustrate this process, we will compare the hypothetical data for Compound X against two structurally related analogs:

  • Comparator A: 1-(4-Phenylpiperazin-1-yl)ethanone

  • Comparator B: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone

This document is designed not as a static report, but as a dynamic guide to the systematic evaluation of a compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME).

The Pharmacokinetic Profiling Workflow

A systematic approach to understanding a compound's in vivo behavior begins with a series of well-established in vitro assays before moving to more complex in vivo studies.[4][5][6] This tiered approach allows for early identification of potential liabilities, conserves resources, and guides the design of definitive animal studies.

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo PK Study Permeability Permeability Animal Dosing Animal Dosing Permeability->Animal Dosing Guides Oral Dose Formulation Plasma Protein Binding Plasma Protein Binding Data Analysis Data Analysis Plasma Protein Binding->Data Analysis Informs Vd Interpretation Metabolic Stability Metabolic Stability Metabolic Stability->Animal Dosing Predicts Clearance & Half-Life Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Bioanalysis Bioanalysis Blood Sampling->Bioanalysis Bioanalysis->Data Analysis

Figure 1: Integrated workflow for pharmacokinetic characterization.

Part 1: In Vitro ADME Profiling

In vitro ADME assays are rapid, cost-effective methods to predict a drug's pharmacokinetic properties.[7][8] They provide crucial data to rank-order compounds and identify potential development hurdles before committing to in vivo studies.

A. Absorption: Intestinal Permeability using the Caco-2 Assay

To be orally bioavailable, a drug must first be absorbed across the intestinal wall. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[9][10][11] It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier.[12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

G cluster_0 Apical to Basolateral (A->B) cluster_1 Basolateral to Apical (B->A) A_Dose Dose Compound in Apical Chamber A_Sample Sample from Basolateral Chamber A_Dose->A_Sample Incubate (e.g., 2h, 37°C) Quantify (LC-MS/MS) Quantify (LC-MS/MS) A_Sample->Quantify (LC-MS/MS) B_Dose Dose Compound in Basolateral Chamber B_Sample Sample from Apical Chamber B_Dose->B_Sample Incubate (e.g., 2h, 37°C) B_Sample->Quantify (LC-MS/MS) Calculate Papp &\nEfflux Ratio Calculate Papp & Efflux Ratio Quantify (LC-MS/MS)->Calculate Papp &\nEfflux Ratio

Figure 2: Workflow for the bidirectional Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a pre-defined threshold (e.g., >300 Ω·cm²) are used for the experiment.[12]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) chamber of the Transwell® plate.

  • Transport Study: The plates are incubated at 37°C with gentle shaking. Samples are taken from the receiver chamber (B for A→B transport, A for B→A transport) at a specified time point (e.g., 2 hours).

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) and Efflux Ratio (ER) are calculated.

Data Interpretation & Comparison

ParameterCompound X (Hypothetical)Comparator AComparator BClassification Criteria
Papp (A→B) (10⁻⁶ cm/s) 8.512.15.2>10: High | 1-10: Moderate | <1: Low[12]
Papp (B→A) (10⁻⁶ cm/s) 24.713.55.8-
Efflux Ratio (ER) 2.91.11.1>2 suggests active efflux[11]
  • Causality: A high Papp (A→B) value, like that of Comparator A, suggests good passive diffusion across the intestinal barrier, which is favorable for oral absorption. Compound X shows moderate permeability. The hydroxyl group on Comparator B likely reduces its lipophilicity, resulting in lower passive permeability. An Efflux Ratio >2 for Compound X suggests it is a substrate of an efflux transporter (like P-glycoprotein), which actively pumps the compound back into the intestinal lumen, potentially limiting its net absorption.[8][11]

B. Distribution: Plasma Protein Binding (PPB)

Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein.[13] Only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its target, be metabolized, and be excreted.[14] Therefore, determining the fraction unbound (fu) is critical. Equilibrium dialysis is the gold-standard method for this assessment.[15]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

G Spike Compound\ninto Plasma Spike Compound into Plasma Add to RED\nSample Chamber Add to RED Sample Chamber Spike Compound\ninto Plasma->Add to RED\nSample Chamber Assemble Device Assemble Device Add to RED\nSample Chamber->Assemble Device Add Buffer to\nBuffer Chamber Add Buffer to Buffer Chamber Add Buffer to\nBuffer Chamber->Assemble Device Incubate\n(e.g., 4-6h, 37°C) Incubate (e.g., 4-6h, 37°C) Assemble Device->Incubate\n(e.g., 4-6h, 37°C) Dialysis across semi-permeable membrane Sample Both Chambers Sample Both Chambers Incubate\n(e.g., 4-6h, 37°C)->Sample Both Chambers Quantify (LC-MS/MS) Quantify (LC-MS/MS) Sample Both Chambers->Quantify (LC-MS/MS) Calculate\n% Unbound (fu) Calculate % Unbound (fu) Quantify (LC-MS/MS)->Calculate\n% Unbound (fu)

Figure 3: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

  • Preparation: The test compound is spiked into plasma (human and rat) at a relevant concentration.

  • Dialysis: The plasma sample is added to one chamber of a RED device, which is separated by a semipermeable membrane from a buffer-filled chamber.

  • Incubation: The device is incubated at 37°C until the concentration of the free drug reaches equilibrium between the two chambers (typically 4-6 hours).

  • Sampling & Analysis: Aliquots are taken from both the plasma and buffer chambers. The concentrations are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Interpretation & Comparison

ParameterCompound X (Hypothetical)Comparator AComparator BSignificance
% Unbound (fu) - Rat Plasma 15%8%35%High binding (>99%) can limit distribution and clearance.
% Unbound (fu) - Human Plasma 12%6%30%Species differences can impact human dose prediction.
  • Causality: High plasma protein binding (low % unbound) means less free drug is available to exert its pharmacological effect or be cleared. Comparator A, being more lipophilic, shows higher binding. The hydroxyl group on Comparator B makes it more polar, leading to lower binding and a higher free fraction. Compound X exhibits moderate binding. A drug with very high binding (e.g., >99.5%) may have a low volume of distribution and low hepatic clearance.

C. Metabolism: Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, which is a key determinant of a drug's half-life and clearance. The liver microsomal stability assay is a common in vitro method to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[16]

Experimental Protocol: Liver Microsomal Stability Assay

G cluster_0 Reaction Setup cluster_1 Metabolic Reaction Pre-incubate Compound\n+ Liver Microsomes (37°C) Pre-incubate Compound + Liver Microsomes (37°C) Initiate Reaction\n(Add NADPH) Initiate Reaction (Add NADPH) Pre-incubate Compound\n+ Liver Microsomes (37°C)->Initiate Reaction\n(Add NADPH) Incubate (37°C) Incubate (37°C) Initiate Reaction\n(Add NADPH)->Incubate (37°C) Quench Reaction at\nTime Points (0, 5, 15, 30, 60 min)\nwith Acetonitrile Quench Reaction at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile Incubate (37°C)->Quench Reaction at\nTime Points (0, 5, 15, 30, 60 min)\nwith Acetonitrile Analyze Samples\n(LC-MS/MS) Analyze Samples (LC-MS/MS) Quench Reaction at\nTime Points (0, 5, 15, 30, 60 min)\nwith Acetonitrile->Analyze Samples\n(LC-MS/MS) Calculate t½ and CLint Calculate t½ and CLint Analyze Samples\n(LC-MS/MS)->Calculate t½ and CLint

Figure 4: Workflow for the liver microsomal stability assay.

  • Reaction Mixture: The test compound (e.g., 1 µM) is incubated with pooled liver microsomes (human and rat) in a phosphate buffer at 37°C.[17]

  • Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is a required cofactor for CYP enzyme activity.[16]

  • Time Course: Aliquots are removed from the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the concentration of the remaining parent compound.

  • Data Analysis: The percentage of compound remaining is plotted against time. From the slope of the natural log plot, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Data Interpretation & Comparison

ParameterCompound X (Hypothetical)Comparator AComparator BClassification Criteria
In Vitro t½ (min) - Rat 25>6018<30: High Clearance | 30-60: Med Clearance | >60: Low Clearance
CLint (µL/min/mg protein) - Rat 27.7<11.538.5-
In Vitro t½ (min) - Human 35>6022-
CLint (µL/min/mg protein) - Human 19.8<11.531.5-
  • Causality: A short half-life indicates rapid metabolism, suggesting the compound may be cleared quickly in vivo. Comparator A appears metabolically stable, which often correlates with a longer in vivo half-life. The hydroxyl group on Comparator B provides a reactive site for Phase II metabolism (e.g., glucuronidation), potentially contributing to its faster clearance. Compound X shows moderate metabolic stability, suggesting it will likely have an intermediate half-life in vivo.

Part 2: In Vivo Pharmacokinetic Study in Rats

Following promising in vitro data, an in vivo study is conducted to understand how the ADME properties integrate in a whole organism. The rat is a standard preclinical species for these initial studies.[18]

Experimental Protocol: Oral Pharmacokinetic Study in Rats

  • Animal Acclimation & Preparation: Male Sprague-Dawley rats are acclimated for at least one week. They are fasted overnight before dosing to ensure consistent gastric emptying.[18]

  • Dose Administration: A single dose of the compound, formulated in a suitable vehicle, is administered via oral gavage (e.g., 5 mg/kg). A separate cohort receives an intravenous (IV) dose (e.g., 1 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from a cannulated vein (e.g., jugular vein) at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Samples are collected into tubes containing an anticoagulant and processed to plasma.

  • Bioanalysis: Plasma samples are analyzed by a validated LC-MS/MS method to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software.[19][20][21]

Data Interpretation & Comparative Summary

The following table summarizes the key pharmacokinetic parameters derived from the in vivo study.

ParameterUnitCompound X (Hypothetical)Comparator AComparator BParameter Description
Cmax ng/mL450620280Maximum observed plasma concentration.
Tmax h1.00.51.5Time to reach Cmax.
AUC(0-last) ng·h/mL215035001100Area under the concentration-time curve; represents total drug exposure.[19]
t½ (half-life) h4.58.23.1Time for plasma concentration to decrease by half.
CL/F mL/min/kg38.623.875.8Apparent oral clearance.
F% %658540Absolute oral bioavailability (compared to IV dose).
  • Synthesized Insights: The in vivo data provides a holistic view.

    • Comparator A shows rapid absorption (short Tmax), high exposure (large AUC), a long half-life consistent with its metabolic stability, and excellent oral bioavailability.

    • Comparator B has slower absorption, lower exposure, and a shorter half-life, consistent with its rapid metabolism. Its lower bioavailability is likely due to a combination of lower permeability and higher first-pass metabolism.

    • Compound X presents a balanced profile. Its moderate half-life aligns with its in vitro stability. The oral bioavailability of 65% is respectable but is likely limited by the active efflux observed in the Caco-2 assay, representing a key area for potential optimization.

Conclusion

This guide has outlined a standard, logical workflow for the pharmacokinetic evaluation of a novel piperazine derivative, 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone . By systematically conducting in vitro assays for absorption, distribution, and metabolism, we can build a predictive profile that informs and refines the design of a definitive in vivo study. The resulting in vivo data on exposure, half-life, and bioavailability are critical for making informed decisions in the drug discovery and development process. For Compound X, the hypothetical data suggests a promising candidate with moderate permeability and metabolic stability, whose bioavailability may be limited by active efflux—a testable hypothesis that can guide further medicinal chemistry efforts.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Svar Life Science. Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. (n.d.). Datapharm Australia. Retrieved from [Link]

  • Protein Binding Assays. (n.d.). BioAgilytix. Retrieved from [Link]

  • Noncompartmental Analysis - MATLAB & Simulink. (n.d.). MathWorks. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

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  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019, January 8). PMC. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone

Welcome to your essential guide for the safe handling, use, and disposal of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone. In our shared pursuit of scientific advancement, the well-being of researchers is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling, use, and disposal of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone. In our shared pursuit of scientific advancement, the well-being of researchers is paramount. This document moves beyond a simple checklist to provide a deep, experience-driven framework for laboratory safety and operational integrity. The protocols herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

The core structure of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone incorporates a piperazine ring, a functional group known to present several health hazards. Safety data for piperazine itself indicates it can cause severe skin burns and eye damage, may trigger allergic skin reactions or asthma-like symptoms if inhaled, and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, the presence of a 2-fluoroethyl group introduces additional, significant toxicological concerns. Organofluorine compounds, particularly those that can be metabolized to fluoroacetate, are known for their high toxicity.[3][4] This "lethal synthesis" blocks the citric acid cycle, leading to severe health effects.[4] Therefore, we must approach this compound with the highest degree of caution.

I. Hazard Assessment and Control

Before any work begins, a thorough risk assessment is mandatory. The primary hazards associated with 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone are inferred from its structural components:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Expected to cause severe skin burns.[1][5]

  • Serious Eye Damage/Irritation: Expected to cause serious eye damage.[1][5]

  • Respiratory and Skin Sensitization: May cause allergic reactions.[1][2]

  • Reproductive Toxicity: Suspected reproductive hazard.[1][2]

  • Inhalation Hazard: Vapors or dusts may be harmful and cause respiratory irritation.[5][6][7]

Engineering Controls are Your First Line of Defense: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood.[3][5][6] The fume hood provides critical protection against inhalation of vapors or aerosols. An eyewash station and safety shower must be readily accessible and tested regularly.[2][5][6]

II. Personal Protective Equipment (PPE): A Comprehensive Barrier

Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite. The following PPE is mandatory when handling 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone. The selection of this equipment is based on creating a complete barrier to all potential routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended.Protects against skin contact, which can cause severe burns and potential systemic absorption.[5][6] Contaminated gloves should be replaced immediately.[6]
Eye and Face Protection Chemical safety goggles and a full-face shield.Provides comprehensive protection against splashes that could cause serious eye damage.[2][6][8]
Body Protection A chemically resistant lab coat. An apron may be required for larger quantities.Prevents contamination of personal clothing and skin.[5][6]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation that cannot be controlled by a fume hood.Protects against inhalation of harmful dust or vapors, a primary route of exposure.[6][9]
III. Operational Protocol: A Step-by-Step Guide

This protocol ensures a systematic and safe workflow.

A. Preparation and Pre-Handling:

  • Designated Area: Cordon off a specific area within the fume hood for the handling of this compound.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) within the fume hood before introducing the compound.

  • PPE Donning: Put on all required PPE before entering the designated handling area.

  • Emergency Preparedness: Ensure you know the location and operation of the safety shower and eyewash station.

B. Handling the Compound:

  • Weighing: If the compound is a solid, carefully weigh the desired amount in the fume hood. Avoid creating dust.

  • Solution Preparation: Add solvent to the solid slowly to avoid splashing. If the compound is a liquid, use a calibrated pipette to transfer it.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[2]

  • Secure Containers: Keep all containers of the compound tightly sealed when not in use.[9]

C. Post-Handling and Decontamination:

  • Clean-Up: Decontaminate the work area with an appropriate cleaning agent.

  • PPE Doffing: Remove PPE in a manner that avoids cross-contamination. Remove gloves last, turning them inside out as you remove them.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[6][9]

IV. Workflow and Disposal Plan

The following diagram illustrates the critical path for safe handling and disposal.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Fume Hood gather_materials Assemble All Equipment prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe handle_compound Weigh/Transfer Compound don_ppe->handle_compound experiment Perform Experiment handle_compound->experiment secure_containers Seal All Containers experiment->secure_containers decontaminate Decontaminate Work Area secure_containers->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone.

V. Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent and place it in a sealed container for disposal.[9] For a large spill, evacuate the area and contact your institution's environmental health and safety department.[6]

VI. Disposal Plan

All waste generated from the handling of 1-(4-(2-Fluoroethyl)piperazin-1-yl)ethanone is considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[8]

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor.[2][10]

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your research environment. Your diligence is the cornerstone of great science.

References

  • Safety Data Sheet - Cayman Chemical. (2025, November 19).
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  • Common Name: BIS(AMINOPROPYL) PIPERAZINE HAZARD SUMMARY. New Jersey Department of Health and Senior Services.
  • Safety data sheet - BASF. (2025, October 7).
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  • Fact Sheet: Controlling Chemical Vapors in the Laboratory | PennEHRS - Environmental Health and Radiation Safety - University of Pennsylvania. (2021, December 17).
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